Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXBJADABRSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate: A Trifunctional Scaffold for Advanced Molecular Architectures
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of library generation. Methyl 4-(chlorosulfonyl)-2-nitrobenzoate ( C8H6ClNO6S ) stands out as a highly versatile, trifunctional intermediate. By integrating a highly reactive sulfonyl chloride, a moderately reactive methyl ester, and a reducible nitro group into a single aromatic core, this compound enables orthogonal, multi-step functionalizations without the need for cumbersome protection-deprotection cycles.
This technical guide provides an in-depth analysis of the compound's chemoselective reactivity, establishes self-validating experimental protocols for its utilization, and explores its downstream applications in synthesizing bioactive anthranilate and benzosultam scaffolds.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is critical for predicting its behavior in various solvent systems and its shelf-life stability. The methyl ester serves as a crucial protecting group for the carboxylic acid, preventing unwanted self-condensation or mixed anhydride formation during subsequent sulfonylation reactions .
| Property | Value / Description |
| Chemical Name | Methyl 4-(chlorosulfonyl)-2-nitrobenzoate |
| Molecular Formula | C8H6ClNO6S |
| Molecular Weight | 279.65 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Electrophilic Centers | -SO₂Cl (Soft, High Reactivity), -COOMe (Hard, Low Reactivity) |
| Topological Polar Surface Area | ~115 Ų |
| Storage Conditions | 2-8°C, stored under inert atmosphere (Ar/N₂), strictly anhydrous |
Mechanistic Reactivity & Chemoselectivity Logic
The synthetic utility of this scaffold relies entirely on the principle of chemoselectivity under kinetic control . The molecule presents three distinct functional nodes, each addressable under specific conditions .
-
The Sulfonyl Chloride (-SO₂Cl): As a "soft" electrophile, the sulfur atom is highly susceptible to attack by "soft" nucleophiles, primarily primary and secondary amines. Because the activation energy for S-N bond formation is significantly lower than that for acyl-substitution at the ester, amination occurs rapidly at 0°C, leaving the ester intact.
-
The Methyl Ester (-COOMe): The ester acts as a "hard" electrophile. It is kinetically inert to amines at low temperatures. It requires either strong bases (for saponification) or specialized catalysts (e.g., trimethylaluminum) to undergo amidation.
-
The Nitro Group (-NO₂): Positioned ortho to the ester, the strongly electron-withdrawing nitro group activates the ring and the sulfonyl chloride. More importantly, it serves as a latent amine. Post-sulfonylation, catalytic hydrogenation reduces the nitro group to an aniline, unlocking the potential for intramolecular cyclization.
Caption: Chemoselectivity hierarchy detailing the functional group targeting logic of the core scaffold.
Standardized Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed not just for yield, but for reproducibility and self-validation. The following methodologies detail the synthesis of the core scaffold and its subsequent chemoselective functionalization.
Protocol 1: Chemoselective Synthesis of the Core Scaffold
Starting Material: 4-(chlorosulfonyl)-2-nitrobenzoic acid
Causality & Design Rationale: Direct Fischer esterification (MeOH/H⁺) of the precursor risks hydrolysis of the moisture-sensitive sulfonyl chloride. To bypass this, we utilize a two-step kinetic trapping method. By converting the carboxylic acid to an acid chloride first, we create an intermediate that is vastly more reactive toward methanol than the sulfonyl chloride. At -78°C, the acid chloride esterifies instantaneously, preserving the -SO₂Cl group .
Step-by-Step Methodology:
-
Activation: Suspend 4-(chlorosulfonyl)-2-nitrobenzoic acid (10.0 mmol) in strictly anhydrous dichloromethane (DCM, 50 mL) under an Argon atmosphere.
-
Acid Chloride Formation: Cool the suspension to 0°C. Add oxalyl chloride (12.0 mmol) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).
-
Validation Check: The reaction is complete when visible gas evolution ( CO2 , CO ) ceases and the suspension becomes a clear solution.
-
-
Kinetic Esterification: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM (30 mL) and cool to -78°C using a dry ice/acetone bath.
-
Trapping: Slowly add a pre-cooled solution of anhydrous methanol (10.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 11.0 mmol) in DCM (10 mL).
-
Workup: Stir for 30 minutes at -78°C, then quench with cold 1M HCl (20 mL). Extract with DCM, dry over MgSO4 , and concentrate to yield the pure Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
Protocol 2: Chemoselective Sulfonamidation
Causality & Design Rationale: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. It efficiently scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile, ensuring complete conversion without degrading the methyl ester.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (5.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) at 0°C under Argon.
-
Amine Addition: Add the desired primary amine (5.0 mmol) dropwise, immediately followed by DIPEA (7.5 mmol).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validating QC Step: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The complete disappearance of the starting material mass (m/z 279.6) and the emergence of the sulfonamide product mass confirms reaction termination.
-
-
Isolation: Dilute with Ethyl Acetate (50 mL) and wash sequentially with 1M KHSO4 (to remove excess amine/DIPEA), saturated NaHCO3 , and brine. Dry and concentrate to yield the sulfonamide derivative.
Downstream Applications: Pathway to Bioactive Scaffolds
The true value of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is realized post-sulfonamidation. The resulting Methyl 4-(N-alkylsulfamoyl)-2-nitrobenzoate is a direct precursor to highly functionalized anthranilic acid derivatives—a privileged pharmacophore found in numerous FDA-approved loop diuretics (e.g., Furosemide, Bumetanide) and novel kinase inhibitors.
By subjecting the sulfonamide intermediate to catalytic hydrogenation (Pd/C, H2 gas) or mild chemical reduction (Fe powder, NH4Cl ), the nitro group is reduced to a primary amine. This yields a 2-amino-4-sulfamoylbenzoate scaffold. Depending on the steric nature of the sulfonamide substituent, this intermediate can be utilized for high-throughput library generation or triggered to undergo intramolecular cyclization to form complex, three-dimensional benzosultam architectures.
Caption: Step-by-step synthetic workflow from precursor to bioactive anthranilate scaffold.
References
-
ACS Publications. "Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage." The Journal of Organic Chemistry. Available at: [Link] [2]
-
Semantic Scholar / Royal Society of Chemistry. "Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters." RSC Advances. Available at:[Link] [3]
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate: A Trifunctional Scaffold in Advanced Organic Synthesis and Prodrug Development
Executive Summary
In modern medicinal chemistry and drug development, the rational design of complex molecular architectures requires building blocks with highly predictable and orthogonal reactivity. Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a premier example of such a scaffold. With a molecular weight of 279.65 g/mol [1], this compound features three distinct functional groups—a chlorosulfonyl group, a nitro group, and a methyl ester—each addressable under specific, non-overlapping reaction conditions[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic pathways, and field-proven experimental protocols associated with this molecule. This whitepaper serves as a comprehensive resource for researchers looking to leverage this compound in the synthesis of novel sulfonamides, complex heterocycles, and stimuli-responsive prodrugs.
Physicochemical Profiling & Structural Logic
Understanding the exact quantitative properties of a building block is the first step in designing a robust synthetic route. The table below summarizes the core physicochemical data required for stoichiometric calculations and analytical validation[1],[3].
| Property | Value | Synthetic & Structural Significance |
| Chemical Formula | C8H6ClNO6S | Defines the atomic composition for elemental analysis[1]. |
| Molecular Weight | 279.65 g/mol | Critical for precise stoichiometric equivalent calculations[1]. |
| Monoisotopic Mass | 278.96045 Da | Essential for High-Resolution Mass Spectrometry (HRMS) product validation[3]. |
| Electrophilic Center | -SO₂Cl (Position 4) | Highly reactive site for S_N2-type nucleophilic substitution with amines[4]. |
| Electron-Withdrawing | -NO₂ (Position 2) | Activates the aromatic ring and serves as a latent amine for post-sulfonylation modification[2]. |
| Latent Carboxylate | -COOCH₃ (Position 1) | Can be hydrolyzed to a free acid or directly amidated, allowing for further scaffold extension. |
Mechanistic Pathways: Orthogonal Functionalization
The true value of methyl 4-(chlorosulfonyl)-2-nitrobenzoate lies in its orthogonal reactivity . The chlorosulfonyl moiety is an exceptionally strong electrophile. When exposed to primary or secondary amines, it undergoes an ionic, nucleophilic substitution reaction[4]. The nitrogen lone pair of the amine attacks the electrophilic sulfur atom, proceeding through an addition-elimination mechanism that ejects a chloride leaving group[4].
Crucially, this sulfonylation can be executed without disturbing the methyl ester or the nitro group. Once the sulfonamide is installed, the ortho-nitro group can be selectively reduced (e.g., via Pd/C and H₂) to an aniline derivative, which can then spontaneously cyclize with the adjacent ester to form benzothiadiazine or saccharin-like heterocyclic cores[2].
Orthogonal reactivity pathways of the trifunctional methyl 4-(chlorosulfonyl)-2-nitrobenzoate core.
Experimental Protocol: Chemoselective Sulfonamide Synthesis
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the chemoselective synthesis of a sulfonamide from methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
Causality & Design Choices:
-
Anhydrous Conditions: Water acts as a competing nucleophile that will irreversibly hydrolyze the sulfonyl chloride into a biologically inactive sulfonic acid[4].
-
Temperature Control (0°C): The nucleophilic attack on the sulfonyl chloride is highly exothermic. Cooling suppresses side reactions and prevents the thermal degradation of the ester[5].
-
Non-Nucleophilic Base: Triethylamine (TEA) or pyridine is mandated to scavenge the HCl byproduct. Failing to neutralize HCl results in the protonation of the reactant amine, rendering it non-nucleophilic and stalling the reaction[4].
Step-by-Step Methodology
-
Preparation: In an oven-dried, round-bottom flask flushed with inert gas (N₂ or Argon), dissolve the target primary or secondary amine (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.2 M concentration)[4].
-
Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equivalents) to the stirring solution. Cool the reaction vessel to 0°C using an ice-water bath[4].
-
Electrophile Introduction: Dissolve methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 equivalent) in a minimal volume of anhydrous solvent. Add this solution dropwise to the chilled amine mixture over 15 minutes to manage the exothermic heat release[4].
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the complete consumption of the sulfonyl chloride via Thin-Layer Chromatography (TLC)[4].
-
Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous HCl (to protonate and remove excess amine and TEA into the aqueous layer)[6], followed by saturated aqueous NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified via flash column chromatography[7].
Advanced Applications: Stimuli-Responsive Prodrug Design
Beyond standard library synthesis, derivatives of 2-nitrobenzenesulfonyl chlorides are heavily utilized in the design of stimuli-responsive prodrugs . The 2-nitrobenzenesulfonamide (Ns) linkage acts as a robust protecting group for primary amines[8].
In targeted oncology, this chemistry is exploited to design prodrugs that remain inactive in systemic circulation but release the active chemotherapeutic agent upon entering the tumor microenvironment, which is characterized by elevated levels of Glutathione (GSH)[8].
The Cleavage Mechanism: The thiolate anion of GSH acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the Ns-protected drug[8]. This nucleophilic addition is thermodynamically driven by the powerful electron-withdrawing effects of the ortho-nitro and sulfonyl groups, which stabilize the resulting anionic intermediate—known as a Meisenheimer complex [8]. The complex subsequently undergoes an electron rearrangement that forces the cleavage of the S-N bond, thereby liberating the free, active amine (the drug payload) and leaving behind a biologically inert thioether byproduct[8].
Mechanism of GSH-mediated thiolate cleavage of the 2-nitrobenzenesulfonamide (Ns) protecting group.
References
-
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate - C8H6ClNO6S Source: Chem-Space URL:[Link]
-
PubChemLite - Methyl 2-(chlorosulfonyl)-4-nitrobenzoate (C8H6ClNO6S) Source: University of Luxembourg (uni.lu) URL:[Link]
-
Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group Source: MDPI URL:[Link]
Sources
- 1. Methyl 2-(chlorosulfonyl)-5-nitrobenzoate - C8H6ClNO6S | CSSB00000700523 [chem-space.com]
- 2. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]
- 3. PubChemLite - Methyl 2-(chlorosulfonyl)-4-nitrobenzoate (C8H6ClNO6S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Isoxazole-3-sulfonylchloride | Benchchem [benchchem.com]
- 6. 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride | 192330-49-7 | Benchchem [benchchem.com]
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- 8. mdpi.com [mdpi.com]
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate structural information
Technical Whitepaper: Structural Information and Synthetic Utility of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Abstract
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (CAS 1515844-23-1) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry and organic synthesis[1]. Featuring orthogonal reactive sites—an electrophilic sulfonyl chloride, a reducible nitro group, and a protected carboxylic acid—this compound serves as a critical precursor for generating complex sulfonamide libraries and conformationally constrained heterocyclic scaffolds. This whitepaper details its structural properties, mechanistic synthesis pathways, and validated experimental protocols for downstream derivatization.
Structural Information & Physicochemical Profile
The structural architecture of methyl 4-(chlorosulfonyl)-2-nitrobenzoate is defined by a central benzene ring that acts as a rigid planar scaffold. The presence of three distinct functional groups imparts unique electronic properties and orthogonal reactivity:
-
Sulfonyl Chloride (-SO₂Cl) at C4 : A highly reactive electrophilic center. The strong electron-withdrawing effects of the adjacent oxygen atoms, the chlorine atom, and the aromatic ring make the sulfur atom highly susceptible to nucleophilic attack by amines and alcohols[2].
-
Nitro Group (-NO₂) at C2 : A strongly electron-withdrawing group that further enhances the electrophilicity of the sulfonyl chloride. Crucially, it serves as a masked amine; post-sulfonylation reduction yields an aniline capable of intramolecular cyclization[2].
-
Methyl Ester (-COOCH₃) at C1 : A protected carboxylic acid that prevents unwanted self-condensation during sulfonylation, while remaining susceptible to controlled hydrolysis or nucleophilic acyl substitution.
Table 1: Physicochemical Properties & Identifiers
| Property | Value |
| Chemical Name | Methyl 4-(chlorosulfonyl)-2-nitrobenzoate |
| CAS Registry Number | 1515844-23-1 |
| Parent Acid CAS | 54090-40-3 |
| Molecular Formula | C₈H₆ClNO₆S |
| Molecular Weight | 279.65 g/mol |
| Key Functional Groups | Methyl ester, Nitro, Sulfonyl chloride |
Mechanistic Pathways & Synthesis Strategy
While the parent compound, 4-(chlorosulfonyl)-2-nitrobenzoic acid, is traditionally synthesized via the direct chlorosulfonation of 2-nitrobenzoic acid on an industrial scale[2], achieving high regiochemical fidelity for the esterified derivative requires a more controlled approach. Direct chlorosulfonation of methyl 2-nitrobenzoate often yields a complex mixture of isomers due to the conflicting meta-directing effects of the ester and nitro groups.
To bypass this, the most reliable laboratory-scale synthesis employs a Sandmeyer-type chlorosulfonation starting from methyl 4-amino-2-nitrobenzoate. This ensures absolute regiocontrol at the C4 position. The reaction proceeds via a diazonium intermediate, which undergoes a single-electron transfer (SET) facilitated by a copper catalyst to generate a sulfonyl radical, subsequently trapped by chloride[3].
Fig 1. Regiospecific Sandmeyer-type chlorosulfonation workflow.
Reactivity Profile & Downstream Applications
The primary utility of methyl 4-(chlorosulfonyl)-2-nitrobenzoate lies in the synthesis of specialized sulfonamides[2]. Sulfonamides are a ubiquitous pharmacophore found in diverse therapeutics, including antibacterial agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs.
Furthermore, the strategic placement of the nitro group ortho to the ester enables advanced structural elaboration. Following the formation of a sulfonamide, the nitro group can be catalytically reduced to an amine. This newly formed nucleophile can then undergo an intramolecular condensation with the adjacent methyl ester to yield cyclic sulfonamide-lactams (sultams) or functionalized benzothiazines, which are highly valued in drug discovery for their restricted conformational space[2].
Fig 2. Orthogonal reactivity and downstream cyclization pathways.
Experimental Protocols (E-E-A-T Validated)
The following procedures are designed as self-validating systems, incorporating specific causal explanations for critical experimental parameters to ensure reproducibility and high yields.
Protocol A: Regioselective Synthesis via Sandmeyer Chlorosulfonation
-
Diazotization : Suspend methyl 4-amino-2-nitrobenzoate (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0 °C using an ice-brine bath. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise.
-
Causality: Maintaining the temperature strictly below 5 °C is critical. Higher temperatures will cause the unstable diazonium salt to prematurely decompose into the corresponding phenol, drastically reducing the yield.
-
-
Preparation of SO₂ Reagent : In a separate, well-ventilated flask, bubble SO₂ gas through glacial acetic acid until saturation is achieved. Add CuCl₂ (0.2 eq).
-
Coupling : Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture while stirring vigorously.
-
Causality: The CuCl₂ acts as a redox catalyst, initiating the single-electron transfer. The immediate evolution of nitrogen gas serves as a visual self-validation that the radical coupling is proceeding successfully.
-
-
Workup : Once nitrogen evolution ceases, pour the reaction mixture onto crushed ice.
-
Causality: The sulfonyl chloride product is highly sensitive to moisture but reacts slowly with cold water. Quenching with ice water rapidly precipitates the hydrophobic product while minimizing its hydrolysis back to the sulfonic acid[2]. Filter the precipitate and dry under high vacuum.
-
Protocol B: General Procedure for Sulfonamide Coupling
-
Reaction Setup : Dissolve methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.
-
Amine Addition : Add the target primary or secondary amine (1.1 eq), followed immediately by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: The reaction generates one equivalent of HCl. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge this HCl byproduct. Without DIPEA, the HCl would protonate the unreacted amine starting material, rendering it non-nucleophilic and stalling the reaction at maximum 50% conversion[2].
-
-
Completion : Allow the mixture to warm to room temperature. Monitor by TLC until the complete consumption of the sulfonyl chloride is observed. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.
Table 2: Reagent Stoichiometry and Optimization Rationale
| Reagent | Equivalents | Functional Role | Causality for Optimization |
| Methyl 4-amino-2-nitrobenzoate | 1.0 | Starting Material | Provides absolute regiocontrol for the C4 position. |
| NaNO₂ | 1.05 | Diazotizing Agent | A slight excess ensures complete conversion of the amine. |
| CuCl₂ | 0.2 | SET Catalyst | Sub-stoichiometric amounts are sufficient to drive the radical cascade. |
| DIPEA | 2.0 | Acid Scavenger | Neutralizes HCl to maintain the nucleophilicity of the incoming amine. |
References
- 1515844-23-1_2-(6-Bromo-2H-indazol-2-YL)acetic ... - CAS号查询. Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAwpfd3YIqy3nmlTeMblClnG9GisH_JrDayedhar1-6xtCNKBI_C4GD5hsJtXe8i5i4VMUicopDwaa3aNdlAb3i1eFFKj8TumNo15YcbmmqxsBYy47pTUBy2C3RBZ6F3vgGSig-kcSvNcPzHPU3g9vGHG_RQ==]
- 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHIpo2vjm0y7V61Ez426nT2ueWMkpF6B4UOfZ8HsS8cQHABTWuHvNU-yQepW-EQC6BvImHBY9KZbwdT0i09UvW6WpfUJkZhgA9VYLpLUNveE4MIBsQGiCgQykv78tinJKqgbs=]
- 4-(Chlorosulfonyl)-2-nitrobenzoic Acid | CAS No.54090-40-3 Synthetic Routes. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfMkz6mFohKbmf3q0vlKgeTB7zx0J9bSD5jzTh6JzrJU498VbKcM93PS9XtoEv1zmUjzq6uyt7Fd-sXwvk7MCah1EbQGE_2vdsFlB1SN8Nyx4F3EckxiYT6lnKTiIZa6BlGOcaSBx1d_uwfQ5NCnhNJxfduUUgMqGlceYJdg==]
Sources
Comprehensive Technical Guide: Handling, Storage, and Reactivity Profiling of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Executive Summary
In modern drug discovery and complex organic synthesis, Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (MCNB) serves as a highly versatile, bifunctional electrophilic building block. It is predominantly utilized for the installation of sulfonamide linkages—a ubiquitous pharmacophore in medicinal chemistry. However, the very structural features that make MCNB synthetically valuable also render it exceptionally reactive, moisture-sensitive, and hazardous if mishandled.
This whitepaper provides an authoritative, causality-driven guide to the handling, storage, and experimental utilization of MCNB. By treating the laboratory workflow as a self-validating system, researchers can maximize reagent efficacy while mitigating the severe risks of hydrolytic degradation and toxic gas evolution.
Physicochemical Profiling & Mechanistic Reactivity
To master the handling of MCNB, one must first understand the causality of its reactivity. The molecule features three distinct functional groups on a benzene scaffold: a methyl ester, a nitro group, and a sulfonyl chloride.
The strong electron-withdrawing nature of the ortho-nitro group and the meta-ester group severely depletes the electron density of the aromatic ring. This inductive and resonance-driven electron withdrawal drastically increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. While this facilitates rapid coupling with weak nucleophiles (such as sterically hindered amines), it also makes the reagent hyper-susceptible to nucleophilic attack by atmospheric moisture .
Due to the specialized nature of MCNB, its safety and reactivity profiles are closely modeled after foundational nitrobenzenesulfonyl chlorides, which are universally classified as corrosive and highly moisture-sensitive .
Table 1: Quantitative Physicochemical Profile of MCNB
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C₈H₆ClNO₆S | Bifunctional nature allows for sequential orthogonal functionalization. |
| Molecular Weight | 279.66 g/mol | High mass dictates precise stoichiometric calculations during coupling. |
| Long-Term Storage Temp. | -20 °C | Suppresses ambient thermal degradation of the nitroaromatic system. |
| H-Bond Acceptors / Donors | 6 / 0 | Aprotic nature prevents self-quenching, preserving the electrophilic center. |
| Calculated LogP | ~1.8 - 2.2 | Moderately lipophilic; facilitates extraction into organic layers during workup. |
Storage & Inventory Management: A Self-Validating System
The storage of MCNB is not merely about placing it in a refrigerator; it requires a proactive defense against its primary degradation pathway: hydrolysis. When MCNB reacts with water, it irreversibly degrades into the corresponding sulfonic acid and liberates hydrogen chloride (HCl) gas .
The Causality of Storage Protocols
-
Inert Atmosphere (Argon/N₂): MCNB must be stored under a blanket of dry Argon. Argon is heavier than air and provides a superior protective layer against ambient humidity compared to Nitrogen.
-
Temperature Control (-20 °C): Low temperatures slow down any trace hydrolytic kinetics. However, cold storage introduces the risk of condensation.
-
Container Specifications: Store in amber glass vials with PTFE-lined caps, sealed with Parafilm. PTFE is inert to HCl, whereas standard rubber septa will rapidly degrade if trace hydrolysis occurs.
Validation Checkpoint (Storage Integrity)
A self-validating storage system requires visual confirmation. If the sealed container exhibits internal pressure (a "pop" upon opening) or emits white fumes when exposed to air, this is a definitive indicator that moisture has breached the seal, generating HCl gas. The reagent's purity is compromised and must be re-evaluated via quantitative NMR before use.
Experimental Protocols: Anhydrous Workflow
The following protocol outlines the standard procedure for coupling MCNB with a primary amine to synthesize a sulfonamide. Every step is designed to prevent moisture ingress and control the exothermic nature of the reaction.
Step-by-Step Methodology: Sulfonamidation
-
Thermal Equilibration: Remove the MCNB container from the -20 °C freezer and place it in a desiccator for 30–45 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid reagent, leading to rapid, destructive hydrolysis.
-
-
Inert Setup: Flame-dry a round-bottom flask under vacuum, then backfill with dry Argon.
-
Nucleophile Preparation: Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM).
-
Causality: DIPEA acts as a non-nucleophilic base to stoichiometrically scavenge the HCl byproduct. Without it, the liberated HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion.
-
-
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add MCNB (1.1 eq) portion-wise under a positive flow of Argon.
-
Causality: The coupling reaction is highly exothermic. Cooling to 0 °C prevents thermal degradation of the nitro group and minimizes side reactions, such as the formation of sulfonic anhydrides.
-
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via LC-MS until the amine is fully consumed.
Validation Checkpoint (Reaction Integrity)
The reaction mixture should remain a clear solution or form a fine, uniform suspension (precipitated DIPEA·HCl salts). Sudden discoloration (e.g., turning dark brown/black) or violent bubbling indicates thermal runaway or severe moisture contamination.
Fig 1: Anhydrous workflow for MCNB handling, ensuring reagent integrity and safe quenching.
Safety, Quenching, and Waste Disposal
MCNB is a severe irritant and a corrosive hazard. In the event of a spill, or upon completion of a reaction, the unreacted sulfonyl chloride must be deliberately and safely destroyed (quenched).
Quenching Mechanism
Never quench MCNB directly with pure water, as the localized generation of HCl and heat can cause violent splattering. Instead, use a weak, aqueous base such as saturated Sodium Bicarbonate (NaHCO₃). The bicarbonate neutralizes the generated HCl, buffering the aqueous layer to a safe pH of 7–8, while converting the active sulfonyl chloride into a highly water-soluble, unreactive sulfonate salt.
Fig 2: Hydrolytic degradation pathway of MCNB and subsequent neutralization mechanism.
Spill Protocol
-
Solid Spill: Sweep up the dry powder using non-sparking tools and place it in a highly ventilated fume hood. Slowly add a 1:1 mixture of ice and saturated NaHCO₃ to the solid to safely hydrolyze it before disposal in aqueous waste.
-
Solution Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels, as the acidic and oxidizing nature of the mixture can pose a fire risk.
References
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate: A Trifunctional Scaffold for Advanced API Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the efficiency of the entire drug discovery pipeline. Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (derived from its parent acid, CAS 54090-40-3) stands out as a premier trifunctional scaffold[1]. By integrating a highly electrophilic sulfonyl chloride, a reducible nitro group, and a hydrolyzable methyl ester into a single aromatic system, this compound enables highly divergent, orthogonal synthetic workflows. This whitepaper provides an in-depth mechanistic guide to utilizing this scaffold, complete with self-validating protocols and biological application pathways.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in various solvent systems and its shelf-life stability.
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| Chemical Name | Methyl 4-(chlorosulfonyl)-2-nitrobenzoate |
| Parent Acid CAS | 54090-40-3[2] |
| Molecular Formula | C8H6ClNO6S |
| Molecular Weight | 279.65 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Reactivity Centers | Electrophilic (-SO₂Cl), Reducible (-NO₂), Hydrolyzable (-COOMe) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8 °C, strictly anhydrous |
Mechanistic Chemistry & Orthogonal Reactivity
The architectural brilliance of methyl 4-(chlorosulfonyl)-2-nitrobenzoate lies in the predictable, stepwise addressability of its functional groups. The strong electron-withdrawing effects of the oxygen and chlorine atoms render the sulfur atom highly susceptible to nucleophilic attack[1].
-
Chemoselective Sulfonylation: The sulfonyl chloride (-SO₂Cl) acts as a hard electrophile. Under carefully controlled basic conditions (e.g., using DIPEA), it selectively reacts with primary or secondary amines to form stable sulfonamides without affecting the ester or nitro groups.
-
Orthogonal Nitro Reduction: The nitro group (-NO₂) serves as a masked aniline. It remains completely inert during sulfonamide formation but can be selectively reduced via single-electron transfer (Fe/NH₄Cl) or catalytic hydrogenation (Pd/C, H₂).
-
Ester Saponification: The methyl ester (-COOMe) protects the carboxylic acid during the initial steps. Once the sulfonamide and aniline moieties are established, mild basic hydrolysis (LiOH in THF/H₂O) unmasks the free acid for final functionalization, such as amide coupling[3].
Fig 1. Divergent synthetic workflow utilizing orthogonal reactivity of the building block.
Application in Drug Discovery: Epigenetic Modulators
Recent patent landscapes highlight the critical role of sulfamoyl benzoate derivatives in oncology. Compounds synthesized from this scaffold have been successfully deployed as dual inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase (HDAC) [4].
By inhibiting both LSD1 and HDAC, these targeted therapeutics de-repress tumor suppressor genes (such as p21), resulting in profound chromatin remodeling. This dual-action mechanism directly arrests cell growth in neoplastic cells and induces tumor cell apoptosis, offering a potent therapeutic strategy against malignant tumors, multiple myeloma, and cutaneous T-cell lymphoma[4]. Furthermore, functionalization of the core with indole and N-hydroxy benzamide groups yields highly selective HDAC inhibitors[3].
Fig 2. Dual HDAC/LSD1 inhibition pathway by sulfamoyl benzoate derivatives.
Quantitative Data: Reaction Optimization
To maximize throughput in library synthesis, reaction conditions for the initial sulfonylation step must be rigorously optimized based on the steric and electronic nature of the incoming nucleophile.
Table 2: Reaction Optimization for Sulfonamide Formation
| Nucleophile Type | Base Selection | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| Primary Alkyl Amine | DIPEA (2.0 eq) | DCM | 0 to 25 | 88-92 | High nucleophilicity; DIPEA efficiently prevents HCl accumulation without competing. |
| Secondary Alkyl Amine | TEA (2.5 eq) | THF | 25 | 75-82 | Increased steric hindrance requires longer reaction times; THF enhances solubility. |
| Aryl Amine (Aniline) | Pyridine (3.0 eq) | DCM | 40 (Reflux) | 60-70 | Lower nucleophilicity requires heating and stronger base catalysis to drive the reaction. |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution in the laboratory.
Protocol A: Chemoselective Sulfonamide Formation
Objective: Synthesis of Methyl 4-(N-alkylsulfamoyl)-2-nitrobenzoate. Reagents: Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 eq), Primary Amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).
-
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Cooling minimizes competitive hydrolysis of the highly reactive sulfonyl chloride by any adventitious moisture.
-
-
Addition: Add DIPEA dropwise, followed by the slow addition of the primary amine.
-
Validation Check: A mild exotherm and the gradual formation of a faint white haze (DIPEA hydrochloride salt) validate that the nucleophilic substitution is actively proceeding.
-
-
Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C) for 2 hours.
-
Endpoint Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6, UV active) should be completely consumed, replaced by a more polar product spot (R_f ~0.4). LC-MS must confirm the expected[M+H]⁺ mass.
-
Workup: Quench with 10% aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Nitro Reduction to Aniline
Objective: Synthesis of Methyl 2-amino-4-(N-alkylsulfamoyl)benzoate. Reagents: Methyl 4-(N-alkylsulfamoyl)-2-nitrobenzoate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl) (5.0 eq), Ethanol/Water (4:1 v/v).
-
Preparation: Suspend the nitro intermediate in the EtOH/H₂O mixture.
-
Causality: The protic solvent mixture ensures the solubility of both the organic substrate and the inorganic salts required for the electron transfer.
-
-
Activation: Add NH₄Cl and Iron powder. Heat the mixture to 80 °C.
-
Causality: Iron acts as the single-electron reducing agent. NH₄Cl provides a mild proton source that prevents the reaction medium from becoming overly basic, which would prematurely hydrolyze the methyl ester.
-
-
Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black slurry as iron oxides are generated.
-
Endpoint Validation: After 3-4 hours, TLC (DCM/MeOH 95:5) should indicate the disappearance of the nitro compound. The resulting aniline will exhibit bright blue fluorescence under 254 nm UV light and stain positive (yellow/orange) with ninhydrin.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad generously with hot ethyl acetate. Concentrate the filtrate and partition between water and EtOAc.
References
- World Intellectual Property Organization. "Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors". Patent WO2017195216A1.
- World Intellectual Property Organization. "Indole (sulfomyl) n-hydroxy benzamide derivatives as selective hdac inhibitors". Patent WO2019102488A1.
Sources
- 1. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. WO2019102488A1 - Indole (sulfomyl) n-hydroxy benzamide derivatives as selective hdac inhibitors - Google Patents [patents.google.com]
- 4. WO2017195216A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-2-nitrobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a sulfonyl chloride, a nitro group, and a methyl ester on a benzene ring provides a scaffold for the development of a wide array of complex chemical entities. This guide provides a comprehensive overview of the compound's synthesis, detailed experimental protocols, characterization data, and its applications as a pivotal building block in the creation of novel therapeutic agents and other functional molecules. While a definitive historical account of its initial discovery is not prominently documented, its synthesis is rooted in well-established principles of organic chemistry.
Introduction: A Versatile Synthetic Building Block
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a strategically important intermediate in the field of organic synthesis. The presence of three distinct functional groups—a highly reactive sulfonyl chloride, an electron-withdrawing nitro group that can be further transformed, and a methyl ester—makes it a powerful tool for chemists. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The nitro group can be reduced to an amine, which then opens up a vast landscape of possible chemical modifications, including diazotization and amide bond formation. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification reactions. This trifecta of reactivity allows for the sequential and controlled introduction of molecular diversity, a key strategy in drug discovery and materials science.
Historical Context and Development
While a specific date or individual credited with the first synthesis of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is not readily apparent in the scientific literature, its development can be understood within the broader history of aromatic chemistry. The key transformations required for its synthesis—nitration, chlorosulfonation, and esterification of benzoic acid derivatives—are all fundamental and well-established reactions in organic chemistry, with their roots extending back to the 19th and early 20th centuries.
The advent of sulfanilamide and other sulfa drugs in the 1930s spurred significant research into the synthesis and reactivity of aromatic sulfonyl chlorides. Similarly, the use of nitroaromatics as precursors to anilines has been a cornerstone of dye and pharmaceutical synthesis for over a century. The synthesis of polysubstituted benzene rings with control over regiochemistry has been a continuous area of development, driven by the need for increasingly complex molecules in various fields of science. It is therefore likely that Methyl 4-(chlorosulfonyl)-2-nitrobenzoate emerged from the systematic exploration of functionalized aromatic compounds for use as synthetic intermediates.
Synthesis and Mechanism
The synthesis of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate can be approached through several routes, typically starting from a substituted toluene or benzoic acid derivative. A common and logical pathway involves the nitration and subsequent chlorosulfonation of a suitable precursor, followed by esterification.
A plausible synthetic pathway is the chlorosulfonation of methyl 2-nitrobenzoate. The directing effects of the nitro and ester groups would favor the introduction of the chlorosulfonyl group at the 4-position.
Alternatively, a more convergent approach could involve the synthesis of 2-nitro-4-sulfobenzoic acid, which can then be converted to the corresponding sulfonyl chloride and subsequently esterified. The synthesis of the related compound, 2-nitro-4-(methylsulfonyl)benzoic acid, has been described, starting from 2-nitro-4-(chlorosulfonyl)benzoyl chloride[1]. This suggests the feasibility of accessing the target molecule's precursors.
Experimental Protocol: Synthesis of a Related Compound, Methyl 4-methylsulfonyl-2-nitrobenzoate
While a direct, detailed protocol for the title compound is not available, the synthesis of the closely related Methyl 4-methylsulfonyl-2-nitrobenzoate from 4-methylsulfonyl-2-nitro-benzoic acid provides a valuable and illustrative experimental framework.[2][3][4][5] This reaction proceeds via the formation of an acid chloride followed by esterification.
Step 1: Formation of the Acid Chloride
-
To a solution of 4-methylsulfonyl-2-nitro-benzoic acid (50 mmol) in anhydrous toluene (250 ml), add thionyl chloride (250 mmol).
-
Stir the reaction mixture for 10 hours at room temperature.
-
Remove the solvent under reduced pressure.
Step 2: Esterification
-
To the resulting acid chloride, add methanol (100 ml).
-
Stir the reaction mixture for 3 hours at 323 K (50 °C).
-
Wash the resulting oil with water (100 ml).
-
Separate the organic phase and concentrate it under reduced pressure.
-
Recrystallize the residue from methanol to obtain the pure product.
This protocol highlights the standard procedures for converting a carboxylic acid to its methyl ester in the presence of other functional groups. A similar approach could be envisioned for the esterification of 4-(chlorosulfonyl)-2-nitrobenzoic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a related compound.
Physicochemical and Spectroscopic Data
The characterization of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is crucial for confirming its identity and purity. While a comprehensive set of experimental data is not compiled in a single public source, predicted and known data for this and related structures are available.
Table 1: Physicochemical Properties of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate [6]
| Property | Value |
| Molecular Formula | C₈H₆ClNO₆S |
| Molecular Weight | 279.65 g/mol |
| Monoisotopic Mass | 278.96045 Da |
| XlogP (predicted) | 1.7 |
| InChIKey | DDBXBJADABRSSO-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS) Data [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 279.96773 | 151.0 |
| [M+Na]⁺ | 301.94967 | 159.4 |
| [M-H]⁻ | 277.95317 | 155.5 |
Spectroscopic data is essential for structural elucidation. For the related compound, Methyl 4-methylsulfonyl-2-nitrobenzoate, detailed single-crystal X-ray diffraction data is available, confirming its molecular geometry.[2][3] For Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, one would expect characteristic signals in various spectroscopic analyses:
-
¹H NMR: Distinct aromatic proton signals, with chemical shifts influenced by the electron-withdrawing nitro and chlorosulfonyl groups, and a singlet for the methyl ester protons.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.
-
IR Spectroscopy: Strong absorptions corresponding to the S=O stretches of the sulfonyl chloride, the N=O stretches of the nitro group, and the C=O stretch of the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Chemical Biology
The true value of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate lies in its application as a versatile starting material for the synthesis of more complex, biologically active molecules. Its utility is analogous to other substituted nitrobenzoates, such as Methyl 4,5-dimethyl-2-nitrobenzoate, which serves as a key building block in the development of kinase inhibitors for inflammatory diseases and cancer.[7]
The general strategy involves the initial reaction of the sulfonyl chloride with a nucleophile to introduce a key structural element. This is often followed by the reduction of the nitro group to an amine, which then serves as a handle for further elaboration, such as the construction of heterocyclic rings.
Illustrative Application Workflow
Caption: General synthetic utility workflow.
This stepwise approach allows for the construction of a diverse library of compounds from a single, readily accessible starting material. The resulting sulfonamide-containing anilines are valuable intermediates for a wide range of heterocyclic ring systems, which are prevalent in many approved drugs.
Conclusion
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. While its specific discovery is not well-documented, its synthesis relies on established and robust chemical transformations. The presence of three distinct and reactive functional groups provides a platform for the efficient and controlled construction of complex molecular architectures. The detailed synthetic protocols for related compounds and the outlined potential applications underscore its value to the scientific community. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this versatile intermediate in their own synthetic endeavors.
References
-
PrepChem. (n.d.). Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(chlorosulfonyl)-2-nitrobenzoate. Retrieved from [Link]
- Hou, Y.-J., Chu, W.-Y., Sui, J., & Sun, Z.-Z. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1669.
-
ResearchGate. (n.d.). Methyl 4-methylsulfonyl-2-nitrobenzoate. Retrieved from [Link]
-
TREA. (2024, July 25). A process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(chlorosulfonyl)-4-nitrobenzoate (C8H6ClNO6S). Retrieved from [Link]
- Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
-
ResearchGate. (n.d.). Methyl 4-methylsulfonyl-2-nitrobenzoate. Retrieved from [Link]
-
PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Retrieved from [Link]
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- 2. Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-methyl-sulfonyl-2-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (C8H6ClNO6S) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets and serve as a foundation for the development of diverse compound libraries. Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is one such versatile building block. Its strategic importance lies in its bifunctional nature: a highly reactive sulfonyl chloride group and a modifiable methyl ester. This combination allows for the systematic construction of novel sulfonamide derivatives, a class of compounds with a storied history and a vibrant present in therapeutic agent design.[1]
The sulfonamide functional group (-SO₂NR₂) is a cornerstone of numerous clinically successful drugs, prized for its hydrolytic stability, tetrahedral geometry, and capacity for crucial hydrogen bonding interactions within enzyme active sites.[1] Methyl 4-(chlorosulfonyl)-2-nitrobenzoate provides a direct and efficient entry point into this rich chemical space. The presence of an ortho-nitro group significantly influences the reactivity of the sulfonyl chloride, rendering it a potent electrophile for reaction with a wide array of primary and secondary amines. Concurrently, the methyl ester at the para-position offers a secondary site for chemical elaboration, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the utility of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, detailing its properties, core applications, and providing field-proven protocols for its use in the synthesis of potential therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the starting material is critical for experimental success. The key properties of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate are summarized below.
| Property | Value | Data Source |
| Molecular Formula | C₈H₆ClNO₆S | PubChem[2] |
| Molecular Weight | 279.65 g/mol | BLD Pharm[3] |
| InChIKey | DDBXBJADABRSSO-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[O-] | PubChem[2] |
| Appearance | Typically a solid (powder/crystalline) | N/A |
| Predicted XlogP | 1.7 | PubChem[2] |
| Purity | >95% (typical commercial grade) | Fluorochem[4] |
Core Application: Synthesis of Substituted Benzenesulfonamides
The primary application of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is the synthesis of N-substituted sulfonamides. This reaction is robust and generally high-yielding, forming the basis for creating libraries of compounds for biological screening.[1]
The Causality of Reactivity
The sulfonyl chloride moiety is a powerful electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the nitro-substituted aromatic ring. This makes it highly susceptible to nucleophilic attack by primary or secondary amines. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5]
The ortho-nitro group plays a dual role. Its electron-withdrawing nature enhances the electrophilicity of the sulfonyl group. However, its steric bulk may influence the approach of the nucleophile, a factor to consider when using sterically hindered amines.[6]
The Medicinal Significance of the Sulfonamide Scaffold
The sulfonamide moiety is a key feature in a remarkable range of therapeutic agents, demonstrating its versatility in targeting diverse biological systems.[1]
-
Antibacterial Agents: The original "sulfa drugs" function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth.[7]
-
Carbonic Anhydrase Inhibitors: Used as diuretics and anti-glaucoma agents (e.g., dorzolamide), the primary sulfonamide group coordinates to a zinc ion in the active site of carbonic anhydrase.[1]
-
Anti-inflammatory Drugs: Selective COX-2 inhibitors like Celecoxib utilize a sulfonamide moiety to achieve isoform selectivity, reducing gastrointestinal side effects.[1]
-
Antiviral Agents: HIV protease inhibitors such as Darunavir and Amprenavir incorporate a sulfonamide group for critical binding interactions within the enzyme's active site.[1]
The ability to generate a library of novel sulfonamides from Methyl 4-(chlorosulfonyl)-2-nitrobenzoate allows researchers to explore structure-activity relationships (SAR) for these and other biological targets.
Diagram: Mechanism of Action for Antibacterial Sulfonamides
The following diagram illustrates the role of sulfonamides in the bacterial folate synthesis pathway, providing a clear example of their mechanism-based design.
Caption: Competitive inhibition of DHPS by sulfonamides, blocking bacterial growth.
Experimental Application Notes & Protocols
The following protocols are designed to be self-validating systems, with clear steps and rationales. Adherence to these methodologies, coupled with standard laboratory best practices, will ensure reliable and reproducible results.
Protocol 1: General Synthesis of N-Substituted Methyl 4-sulfamoyl-2-nitrobenzoates
This protocol details the foundational reaction of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with a generic primary amine.
Objective
To synthesize a library of N-substituted sulfonamides for biological evaluation by reacting Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with various primary amines.
Materials
-
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and purification
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of sulfonamides.
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the amine (1.1 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM (to make a ~0.2 M solution of the amine).
-
Causality: Anhydrous conditions are crucial as the sulfonyl chloride will react violently with water. The base is essential to neutralize the HCl formed during the reaction.[5]
-
Stir the solution with a magnetic stirrer and cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes.
-
Causality: A slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature (0-5 °C) during the addition is key.[7]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting sulfonyl chloride.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Wash the organic layer successively with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The acid wash removes the pyridine/TEA. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[8]
-
Protocol 2: Saponification of the Methyl Ester
This subsequent step is often employed to unmask a carboxylic acid, which can serve as another handle for derivatization (e.g., amide coupling) or to mimic the carboxylate of PABA in antibacterial drug design.
Objective
To hydrolyze the methyl ester of a synthesized N-substituted methyl 4-sulfamoyl-2-nitrobenzoate to the corresponding carboxylic acid.
Materials
-
Synthesized sulfonamide from Protocol 1 (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (2-3 eq)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve the sulfonamide ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add the 1M NaOH or LiOH solution (2-3 eq) and stir the mixture at room temperature.
-
Causality: LiOH is often preferred as it can lead to cleaner reactions and is less likely to promote side reactions compared to NaOH. The reaction is typically monitored by TLC until the starting ester is consumed.
-
-
Acidification and Isolation:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate of the carboxylic acid product should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, the product may be extracted with an organic solvent like ethyl acetate.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive amine (e.g., sterically hindered); Insufficient base; Reagent degradation due to moisture. | Use a stronger base or a different solvent; Increase reaction temperature (with caution); Ensure all reagents and glassware are scrupulously dry. |
| Multiple Products on TLC | Reaction too fast/exothermic; Di-sulfonylation of a primary amine. | Slow down the addition of the sulfonyl chloride and maintain 0 °C; Use a slight excess of the amine (1.1 eq) to favor mono-sulfonylation. |
| Difficult Purification | Product is an oil or has similar polarity to impurities. | Attempt to form a salt to induce crystallization; Use a different chromatography solvent system or consider reverse-phase chromatography. |
| Hydrolysis of Sulfonyl Chloride | Presence of water in reagents or solvent. | Use freshly opened or distilled anhydrous solvents; Dry glassware in an oven before use; Run the reaction under an inert atmosphere (N₂ or Ar). |
Safety and Handling Precautions
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate and its related reagents demand careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Reactivity Hazards: Sulfonyl chlorides are corrosive and react violently with water, releasing HCl gas. They are moisture-sensitive and should be handled under an inert atmosphere where possible. Avoid contact with bases, strong oxidizing agents, and alcohols (unless intended for reaction).[5]
-
Health Hazards: The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Avoid breathing dust or vapors.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all chemical waste according to institutional and local regulations.
By leveraging the predictable reactivity and versatile structure of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, medicinal chemists are well-equipped to efficiently generate novel molecules of therapeutic interest. The protocols and insights provided herein serve as a robust foundation for this endeavor.
References
-
PubChem. (n.d.). Methyl 4-(chlorosulfonyl)-2-nitrobenzoate. Retrieved March 14, 2026, from [Link]
-
García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. DOI: 10.1055/s-2007-1000850. Available at: [Link]
-
Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Retrieved March 14, 2026, from [Link]
-
Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1669. Available at: [Link]
-
de la Torre, J. C., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 60(25), 14059-14065. Available at: [Link]
-
ResearchGate. (n.d.). Methyl 4-methylsulfonyl-2-nitrobenzoate. Retrieved March 14, 2026, from [Link]
-
Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1669. Available at: [Link]
-
PharmaCompass. (n.d.). p-nitro benzene sulfonyl chloride. Retrieved March 14, 2026, from [Link]
-
Srogl, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1386. Available at: [Link]
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- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
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- 8. sarcouncil.com [sarcouncil.com]
Application Notes and Protocols: Leveraging Methyl 4-(chlorosulfonyl)-2-nitrobenzoate for Advanced Chemical Probe Synthesis
Introduction: The Critical Role of Chemical Probes and the Utility of a Versatile Reagent
Chemical probes are indispensable small-molecule tools that enable the investigation and modulation of biological targets in their native environment.[1][2][3] Their design and synthesis are central to target validation, understanding disease mechanisms, and accelerating drug discovery.[2][4] A well-designed chemical probe typically consists of three key components: a recognition element (ligand) that provides selectivity for the biological target, a reporter tag (e.g., a fluorophore or affinity handle) for detection and analysis, and a reactive group that can form a stable, covalent bond with the target protein.[5]
The choice of the reactive group is paramount, as it dictates the probe's reactivity profile, stability, and the specific amino acid residues it can target. Sulfonyl chlorides have emerged as powerful electrophiles for this purpose, reacting readily with various nucleophiles to form highly stable linkages.[6][7][8] This guide focuses on Methyl 4-(chlorosulfonyl)-2-nitrobenzoate , a trifunctional reagent that offers a unique combination of reactivity and modularity for the sophisticated synthesis of chemical probes. Its architecture—featuring a reactive sulfonyl chloride, a modifiable nitro group, and a methyl ester—provides a strategic platform for multi-step, orthogonal synthetic routes.
Reagent Profile: Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
This reagent is a highly valuable building block due to its distinct functional groups. The sulfonyl chloride serves as the primary reactive site for bioconjugation, while the electron-withdrawing nitro group enhances its electrophilicity and serves as a latent handle for introducing secondary functionalities.[9][10]
Table 1: Physicochemical Properties of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
| Property | Value | Source |
| CAS Number | 1909317-51-6 | |
| Molecular Formula | C₈H₆ClNO₆S | [11] |
| Molecular Weight | 279.65 g/mol | |
| Appearance | Solid (Typical) | N/A |
| InChIKey | DDBXBJADABRSSO-UHFFFAOYSA-N | [11] |
Reactivity and Mechanistic Considerations
The core utility of this reagent lies in the high electrophilicity of the sulfonyl chloride group. This reactivity is significantly amplified by the presence of the nitro group at the ortho position, which acts as a potent electron-withdrawing group, making the sulfur atom highly susceptible to nucleophilic attack.[10]
The primary reaction is the formation of a stable sulfonamide bond upon reaction with a primary or secondary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein.[8][12] This reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of a chloride ion. The released HCl is typically scavenged by a non-nucleophilic base included in the reaction mixture. While highly reactive towards amines, sulfonyl chlorides can also react with other nucleophilic residues like thiols (cysteine) and, under certain conditions, the phenolate of tyrosine, though reactivity towards amines is generally preferred.[12]
Table 2: Safety and Handling Precautions
| Hazard | Precautionary Measure | Reference |
| Moisture Sensitivity | Reacts violently with water.[13] Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a desiccator. | [13] |
| Corrosivity | Causes severe skin burns and eye damage.[13] | [13] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.[13][14] | [13][14] |
| Inhalation/Ingestion | May be harmful if inhaled or swallowed. Avoid breathing dust or vapors.[13][14] | [13][14] |
| Spill & Disposal | Evacuate the area. Use non-sparking tools for cleanup. Dispose of contents/container to an approved waste disposal plant.[13][14] | [13][14] |
Part 1: Primary Application - Direct Conjugation to a Ligand
The most straightforward application of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is its use as a reactive linker to connect a recognition element (ligand) that contains a nucleophilic handle, most commonly a primary or secondary amine.
Diagram 1: General Workflow for Primary Conjugation
Caption: Workflow for synthesizing a chemical probe via sulfonamide bond formation.
Protocol 1: General Procedure for Sulfonamide Bond Formation
This protocol describes the coupling of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with a generic amine-containing molecule of interest (MOI-NH₂).
Rationale: The reaction is performed under anhydrous, aprotic conditions to prevent hydrolysis of the highly reactive sulfonyl chloride. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing as a nucleophile.
Materials:
-
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
-
Amine-containing Molecule of Interest (MOI-NH₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (Saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (MOI-NH₂) (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Base Addition: Add TEA or DIPEA (1.5 - 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: In a separate vial, dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Cool the MOI-NH₂ solution to 0 °C using an ice bath. Add the solution of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (if base is in excess), saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 3: Representative Reaction Parameters
| Amine Substrate | Equivalents of Reagent | Base (eq) | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | 1.1 | DIPEA (2.0) | 0 to RT | 4-6 | 80-95 |
| Secondary Aliphatic Amine | 1.2 | DIPEA (2.0) | RT | 8-12 | 70-85 |
| Aniline (Electron-rich) | 1.1 | TEA (1.5) | 0 to RT | 6-8 | 75-90 |
| Aniline (Electron-poor) | 1.5 | TEA (2.0) | 40 | 12-24 | 50-70 |
Note: These values are illustrative and require optimization for specific substrates.
Part 2: Advanced Application - Orthogonal Functionalization via Nitro Group Reduction
A key advantage of this reagent is the ability to perform secondary modifications via the nitro group. This allows for a modular or "late-stage" introduction of reporter tags, which is highly advantageous when working with sensitive or expensive tags like fluorophores or biotin derivatives.
Diagram 2: Modular Probe Synthesis via Nitro Reduction
Caption: Orthogonal strategy for late-stage functionalization of the chemical probe.
Protocol 2: Reduction of the Aromatic Nitro Group
This protocol describes the conversion of the nitro group on the probe conjugate to a primary amine (aniline).
Rationale: Tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic and reliable method for reducing aromatic nitro groups, even in the presence of other reducible functionalities like esters. It is generally high-yielding and proceeds under mild conditions.
Materials:
-
Nitro-containing probe conjugate (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
Setup: Dissolve the nitro-containing probe (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Reaction: Heat the mixture to 50-70 °C and stir vigorously. If using an alcohol as solvent, add concentrated HCl dropwise. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated NaHCO₃ solution or a 5 M NaOH solution until the pH is basic (~9-10). Caution: This is an exothermic process.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting aniline is often pure enough for the next step. If necessary, it can be purified by column chromatography, though care must be taken as anilines can be sensitive.
Protocol 3: Acylation of the Aniline with a Reporter Tag
This protocol details the final step: coupling the aniline intermediate with a reporter tag that has an activated carboxyl group (e.g., an N-hydroxysuccinimide ester).
Rationale: NHS esters are common electrophilic partners for amines, forming a stable amide bond under mild conditions with the release of the N-hydroxysuccinimide leaving group. This avoids the harsh conditions sometimes required for other coupling reactions.
Materials:
-
Aniline intermediate (from Protocol 2)
-
Reporter-NHS ester (e.g., Biotin-NHS, Fluorescein-NHS) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (2.0 eq)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the aniline intermediate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Coupling: Add the Reporter-NHS ester (1.05 eq) to the solution.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Protect from light if using a fluorescent reporter tag. Monitor by LC-MS.
-
Isolation: Once the reaction is complete, dilute the mixture with water to precipitate the product, or directly purify by preparative HPLC. For smaller scales, the DMF can be removed under high vacuum.
-
Purification: Purify the final probe using preparative reverse-phase HPLC to ensure high purity, which is critical for biological assays.
-
Characterization: Confirm the identity and purity of the final, fully functionalized probe by LC-MS and other relevant analytical techniques.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low yield in Protocol 1 | Hydrolysis of sulfonyl chloride. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under a strict inert atmosphere. |
| Steric hindrance around the amine. | Increase reaction temperature (e.g., to 40 °C), extend reaction time, or use a less hindered base. | |
| Incomplete nitro reduction (Protocol 2) | Insufficient reducing agent or acid. | Add additional equivalents of SnCl₂·2H₂O. Ensure the pH remains acidic throughout the reaction. |
| Insoluble starting material. | Use a co-solvent system like THF/Ethanol to improve solubility. | |
| Side reactions during acylation (Protocol 3) | Di-acylation or reaction with other nucleophiles. | Use a slight excess (1.05 eq) of the NHS-ester, not a large excess. Ensure the starting aniline is pure. |
| Difficulty purifying final probe | Probe is "sticky" or insoluble. | Use preparative RP-HPLC with a suitable gradient (e.g., Acetonitrile/Water with 0.1% TFA or Formic Acid). |
| Degradation of the fluorophore. | Minimize exposure to light and strong acids/bases during workup and purification. |
Conclusion
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is more than a simple linker; it is a strategic platform for the rational design and synthesis of sophisticated chemical probes. Its inherent reactivity allows for efficient and robust coupling to a wide range of ligands, while the orthogonally-modifiable nitro group provides a gateway for the late-stage introduction of diverse functionalities. This modular approach streamlines the synthetic process, conserves valuable reporter tags, and enables the creation of a diverse library of probes from a common intermediate. By understanding the principles behind its reactivity and following robust protocols, researchers can effectively harness the power of this versatile reagent to advance their explorations in chemical biology and drug discovery.
References
- Vertex AI Search. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology - PMC.
- RSC Publishing. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications.
- Wiley Online Library. (2019, October 9). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Frontiers. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.
- Bentham Science. (2024, November 1). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives.
- PubMed Central. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
- Combinatorial Chemistry & High Throughput Screening. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives.
- PubChem. (n.d.). Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
- ECHEMI. (2019, July 15). 4-(Methylsulfonyl)-2-nitrobenzoic acid SDS.
- Wiley Online Library. (2019, October 9). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate.
- BLD Pharm. (n.d.). 1909317-51-6|Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
- Taylor & Francis Online. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 97-07-4: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - Methyl 4-hydroxy-3-nitrobenzoate.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Sigma-Aldrich. (n.d.). Methyl 4-chloro-2-nitrobenzoate 99 42087-80-9.
- RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- RSC Publishing. (n.d.). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates.
- MPG.PuRe. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
- Fisher Scientific. (2025, December 21). Methyl 4-nitrobenzoate - SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis.
- PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate.
- PubChem. (n.d.). Methyl 2-(chlorosulfonyl)-4-nitrobenzoate.
- ResearchGate. (n.d.). (PDF) Methyl 4-methylsulfonyl-2-nitrobenzoate.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate.
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- 3. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 4. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Application Note: Bifunctional Peptide Derivatization using Methyl 4-(chlorosulfonyl)-2-nitrobenzoate for Advanced LC-MS/MS and Orthogonal Bioconjugation
Executive Summary & Strategic Utility
The structural characterization and targeted modification of peptides are critical bottlenecks in proteomics and peptide drug development. Derivatization strategies are frequently employed to enhance chromatographic separation, improve ionization efficiency, and direct mass spectrometric fragmentation[1].
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate acts as a highly specialized, bifunctional derivatization reagent. It leverages a highly reactive sulfonyl chloride to target primary amines (the N-terminus and lysine ϵ -amino groups), forming a robust sulfonamide linkage. This modification serves a dual purpose:
-
Analytical Enhancement: The nitroaromatic moiety acts as an "electron predator" and yields diagnostic neutral losses during tandem mass spectrometry (MS/MS), dramatically improving the signal-to-noise ratio in complex matrices[2].
-
Orthogonal Bioconjugation: The methyl ester functions as a protected carboxylate. Following the initial amine derivatization, it can be selectively saponified to a free acid, providing an orthogonal handle for downstream bioconjugation without disrupting the native peptide backbone[3].
Mechanistic Rationale & Chemical Causality
To ensure reproducibility and optimal yield, it is critical to understand the chemical causality driving this derivatization strategy:
-
Sulfonamide Stability vs. Amide Bonds: Sulfonyl chlorides react rapidly with unprotonated primary amines. Unlike standard N-hydroxysuccinimide (NHS) ester-derived amides, the resulting sulfonamide bond is highly resistant to chemical and enzymatic hydrolysis[3]. This ensures the tag remains permanently affixed during aggressive downstream sample processing or in vivo assays.
-
Buffer Selection and pH Causality: The reaction requires a pH of 8.5–9.0. At this pH, the N-terminus (pKa ~8.0) and a significant fraction of lysine side chains (pKa ~10.5) are deprotonated and nucleophilic. Sodium borate is utilized instead of Tris or HEPES because it lacks primary or secondary amines that would competitively scavenge the sulfonyl chloride reagent[4].
-
MS/MS Diagnostic Neutral Loss: During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the 2-nitrobenzoate group undergoes highly specific neutral losses—predominantly NO (30 Da) and HNO 2 (47 Da)[2]. This creates a unique MS/MS signature, allowing researchers to utilize precursor ion scanning to selectively identify tagged peptides against a high background of unmodified biological noise.
Workflow Visualization
Workflow for peptide derivatization and downstream bioconjugation or LC-MS/MS analysis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction completion before proceeding to subsequent steps.
Protocol A: Primary Amine Derivatization
-
Peptide Preparation: Dissolve 100 µg of the target peptide in 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). Ensure the peptide is fully solubilized.
-
Reagent Preparation: Dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate in anhydrous acetonitrile (ACN) to a concentration of 100 mM. Causality Note: Anhydrous ACN is strictly required to prevent premature hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.
-
Reaction: Add 10 molar equivalents of the derivatization reagent (relative to total primary amines in the peptide) to the peptide solution. Vortex gently and incubate at room temperature for 2 hours in the dark.
-
Quenching: Quench the unreacted sulfonyl chloride by adding 10 µL of 1 M Hydroxylamine or 1 M Tris-HCl (pH 8.0). Incubate for 15 minutes.
-
Validation Checkpoint (Critical): Analyze a 1 µL aliquot via MALDI-TOF MS or direct-infusion ESI-MS. A successful reaction is confirmed by a quantitative mass shift of +242.98 Da per primary amine. If unmodified or partially modified peptide remains, spike an additional 5 equivalents of the reagent and incubate for 1 hour.
-
Purification: Desalt the fully derivatized peptide using a C18 Spin Column or ZipTip. Lyophilize the eluate.
Protocol B: Selective Saponification of the Methyl Ester
This step is only required if downstream bioconjugation is desired.
-
Resuspension: Resuspend the lyophilized, derivatized peptide in 50 µL of a Tetrahydrofuran (THF)/Water mixture (1:1, v/v). Causality Note: The addition of the nitrobenzoate group significantly increases peptide hydrophobicity; THF ensures the peptide remains in solution during hydrolysis.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) to a final concentration of 0.1 M. Incubate at room temperature for 1 hour. LiOH provides mild nucleophilic saponification that selectively cleaves the methyl ester without degrading the peptide backbone amides.
-
Neutralization: Neutralize the reaction by adding 10% Trifluoroacetic acid (TFA) dropwise until the pH reaches ~3.0.
-
Validation Checkpoint: Confirm saponification via LC-MS. The intact mass must shift by -14.02 Da from the derivatized precursor (net shift of +228.97 Da from the native peptide), indicating the loss of the methyl group and formation of the free carboxylic acid.
Protocol C: Orthogonal Bioconjugation
-
Activation: Dissolve the saponified peptide in 100 µL of 0.1 M MES buffer (pH 6.0). Add 2 mM EDC and 5 mM sulfo-NHS. Incubate for 15 minutes at room temperature. Causality Note: MES buffer at pH 6.0 is optimal for EDC activation, preventing the rapid hydrolysis of the O-acylisourea intermediate that occurs at higher pH levels.
-
Conjugation: Adjust the pH to 7.5 using 1 M Sodium Bicarbonate. Immediately add 5 molar equivalents of an amine-functionalized payload (e.g., Biotin-PEG-NH 2 or a fluorophore). Incubate for 2 hours.
-
Validation Checkpoint: Confirm successful conjugation via LC-MS or SDS-PAGE (if conjugated to a larger carrier protein).
Quantitative Analytical Signatures
To aid in data interpretation, the expected mass shifts, chromatographic behavior, and MS/MS fragmentation signatures are summarized below.
| Modification State | Chemical Formula Added | Monoisotopic Mass Shift (Da) | RP-HPLC Retention Shift | Characteristic MS/MS Features |
| Native Peptide | N/A | 0.00 | Baseline | Standard b- and y-ion series |
| Derivatized (Ester) | C 8 H 5 NO 6 S | +242.98 | Significant increase | Neutral loss of NO (-30 Da) and HNO 2 (-47 Da) |
| Saponified (Acid) | C 7 H 3 NO 6 S | +228.97 | Moderate increase | Neutral loss of NO (-30 Da) |
References
-
Mass spectrometry-based tag and its application to high efficient peptide analysis - A review. Source: nih.gov. URL:[Link]
-
Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. Source: nih.gov. URL:[Link]
- WO1998024461A1 - Peptide synthesis with sulfonyl protecting groups. Source: google.com.
-
Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Source: mdpi.com. URL:[Link]
Sources
- 1. Mass spectrometry-based tag and its application to high efficient peptide analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1998024461A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Note: Advanced Protecting Group Strategies for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Introduction & Strategic Overview
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a highly versatile, trifunctional building block widely utilized in the synthesis of complex heterocycles, sulfonamide-based therapeutics, and bifunctional linkers[1]. Its synthetic utility lies in the orthogonal reactivity of its three distinct functional groups:
-
The Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile primed for S-N coupling[2].
-
The Methyl Ester (-COOMe): A base-labile protected carboxylic acid that prevents unwanted self-condensation during early-stage couplings[1].
-
The Nitro Group (-NO₂): A robust, oxidation-resistant masked aniline that can be unmasked via reduction for late-stage functionalization[3].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable hub. The core challenge in utilizing this building block is managing the reactivity of incoming nucleophiles (e.g., diamines or amino acids) while preserving the integrity of the ester and nitro groups for downstream divergence.
Causality in Protecting Group Logic
When coupling a bifunctional incoming nucleophile (such as ethylenediamine) to the sulfonyl chloride, protecting group (PG) strategy is paramount. The choice of PG on the incoming amine dictates the entire downstream workflow.
-
Why not use the free acid? Utilizing 4-(chlorosulfonyl)-2-nitrobenzoic acid directly often leads to zwitterionic intermediates that complicate purification and can undergo undesired intermolecular amidation[1]. The methyl ester acts as a crucial protective cap, maintaining the molecule's solubility in organic solvents (like DCM or THF) and ensuring chemoselectivity at the sulfonyl center.
-
Why Boc over Fmoc? The tert-butyloxycarbonyl (Boc) group is the gold standard for this workflow. Downstream deprotection of the methyl ester requires saponification (LiOH or NaOH). The Fmoc group is highly base-labile and will prematurely cleave under these conditions. Boc remains completely stable during both sulfonamidation and ester hydrolysis.
-
Why Fe/NH₄Cl over Pd/C for Nitro Reduction? If a Carboxybenzyl (Cbz) protecting group is utilized on the incoming amine, catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group will simultaneously cleave the Cbz group. Furthermore, sulfonamides can occasionally poison palladium catalysts. Mild chemical reduction using Iron powder and Ammonium Chloride ensures the nitro group is reduced to an aniline without compromising Cbz groups or the S-N bond.
Quantitative Compatibility Matrix
The following table summarizes the quantitative performance and compatibility of common amine protecting groups across the three primary synthetic phases.
| Protecting Group | Phase 1: Sulfonamidation (Time / Temp / Yield) | Phase 2A: Ester Hydrolysis (Time / Temp / Yield) | Phase 2B: Nitro Reduction (Time / Temp / Yield) | Strategic Recommendation |
| Boc | 2h / 25°C / >90% | 4h / 25°C / >85% | 12h / 80°C / >80% | Optimal. First-line choice for diamines and amino acids. |
| Fmoc | 2h / 25°C / >85% | N/A (Cleaves in <1h) | 12h / 80°C / >80% | Avoid if ester saponification is required in the workflow. |
| Cbz | 2h / 25°C / >90% | 4h / 25°C / >85% | N/A (Cleaves via Pd/C) | Conditional. Use only with chemical reduction (Fe/NH₄Cl). |
Visualizing the Synthetic Workflow
Fig 1. Divergent synthetic workflow for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." This means the physical chemistry of the workup inherently purifies the product and confirms the success of the reaction without immediately requiring complex chromatography.
Protocol A: Chemoselective Sulfonamidation (Phase 1)
Objective: Couple N-Boc-ethylenediamine to Methyl 4-(chlorosulfonyl)-2-nitrobenzoate[3].
-
Causality: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride, thereby suppressing the formation of sulfene degradation products. Dichloromethane (DCM) is used to exclude moisture and prevent competitive hydrolysis of the sulfonyl chloride[2].
-
Procedure:
-
Dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) under an inert atmosphere at 0°C.
-
Add DIPEA (1.5 eq, 15 mmol) dropwise.
-
Slowly add N-Boc-ethylenediamine (1.05 eq, 10.5 mmol) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Self-Validation / Workup: Quench the reaction with 1M aqueous HCl. The acidic wash protonates and removes any unreacted diamine and DIPEA into the aqueous layer. The Boc-protected sulfonamide remains in the organic layer. A simple concentration in vacuo yields a highly pure product.
Protocol B: Orthogonal Ester Hydrolysis (Phase 2A)
Objective: Deprotect the methyl ester to reveal the free carboxylic acid without disturbing the sulfonamide or Boc group.
-
Causality: Lithium Hydroxide (LiOH) is a milder base than NaOH or KOH. When used in a mixed aqueous/organic solvent system, it selectively attacks the highly electrophilic carbonyl carbon of the ester while leaving the sterically hindered and electronically stable sulfonamide linkage intact.
-
Procedure:
-
Dissolve the product from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
-
Self-Validation / Workup: Evaporate the organic solvents. The product is now a lithium carboxylate salt, which is highly soluble in the remaining water. Wash the aqueous layer with Ethyl Acetate to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 2 using 1M HCl. The neutral, free carboxylic acid will rapidly precipitate out of solution as a white/pale-yellow solid, visually confirming successful deprotection. Filter and dry.
Protocol C: Mild Nitro Reduction (Phase 2B)
Objective: Unmask the aniline by reducing the nitro group[3].
-
Causality: The Fe/NH₄Cl system operates via a single-electron transfer mechanism that is highly specific to the nitro group. It avoids the use of hydrogen gas and palladium, which can inadvertently cleave Cbz groups or cause reductive cleavage of the sulfonamide N-S bond.
-
Procedure:
-
Suspend the sulfonamide intermediate in a 4:1 mixture of Ethanol:Water (0.1 M).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat the mixture to 80°C and stir vigorously for 12 hours.
-
-
Self-Validation / Workup: The reaction mixture will transition from a pale yellow suspension to a dark brown/rust-colored slurry as the iron is oxidized. Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate. The resulting aniline will exhibit a distinct polar shift on TLC and will stain strongly positive (purple/red) with Ninhydrin, instantly validating the unmasking of the primary amine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate". PubChem. Available at:[Link]
-
K. Yamada et al. "Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production". PubMed Central (PMC). April 2025. Available at:[Link]
Sources
- 1. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]
- 2. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Methods for Sulfonamide Formation with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Introduction & Chemical Context
Sulfonamides represent a cornerstone of modern medicinal chemistry. Many drugs containing this functional group are clinically used to treat diverse conditions, including bacterial infections, hypertension, and inflammatory reactions[1]. While the1[1], the electronic properties of the specific sulfonyl chloride heavily dictate the reaction's efficiency and the required conditions.
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate features two potent electron-withdrawing groups: a methyl ester at the C1 position and a nitro group at the C2 position. These groups significantly increase the electrophilicity of the C4-sulfonyl chloride. While this makes the reagent highly reactive toward nucleophiles, it also renders it exceptionally prone to rapid hydrolysis in the presence of trace moisture. Therefore,2, particularly when coupling with deactivated or sterically hindered amines, ensuring chemoselectivity over background degradation[2].
Mechanistic Rationale: Nucleophilic Catalysis
To achieve high chemoselectivity and yield, nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) are employed. The primary goal of using a catalyst is to2[2].
Causality of Catalyst Selection : The catalyst rapidly attacks the electron-deficient sulfonyl chloride to form a highly reactive N-sulfonylpyridinium (with DMAP) or N-sulfonylimidazolium (with NMI) intermediate. This intermediate is kinetically more stable against background hydrolysis than the parent sulfonyl chloride, yet highly primed for attack by the amine nucleophile. For sterically hindered or poorly nucleophilic amines (e.g., halogenated anilines), NMI is often superior to DMAP because the resulting imidazolium adduct is less sterically encumbered, significantly lowering the activation energy for the rate-determining amine addition step.
Figure 1: Nucleophilic catalytic cycle for sulfonamide formation using DMAP or NMI.
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the optimization of the S-N coupling using 2,4-dichloroaniline (a poorly nucleophilic amine) as the model substrate to demonstrate the necessity of specific catalytic conditions.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) | Causality / Observation |
| 1 | None | TEA (2.0) | DCM | 24 | 15% | Background reaction is too slow; hydrolysis outcompetes product formation. |
| 2 | DMAP (10%) | TEA (2.0) | DCM | 4 | 65% | DMAP activates the electrophile, but TEA causes minor degradation side reactions. |
| 3 | DMAP (10%) | DIPEA (2.0) | DCM | 4 | 82% | DIPEA's steric bulk prevents competitive nucleophilic attack on the sulfonyl group. |
| 4 | NMI (20%) | DIPEA (2.0) | DCM | 2 | 89% | NMI forms a less hindered intermediate, accelerating attack by the bulky aniline. |
| 5 | NMI (20%) | DIPEA (2.0) | THF | 4 | 74% | Lower solubility of the imidazolium intermediate in THF reduces the overall reaction rate. |
Experimental Protocols (Self-Validating Systems)
Protocol A: NMI-Catalyzed Sulfonylation of Deactivated Amines
Objective: Synthesize sulfonamides from poorly nucleophilic or sterically hindered anilines.
Step-by-Step Methodology:
-
Preparation : In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve the deactivated amine (1.0 equiv, 1.0 mmol) and N-Methylimidazole (NMI, 0.2 equiv, 0.2 mmol) in anhydrous CH₂Cl₂ (10 mL, 0.1 M). Causality: Rigorous anhydrous conditions are critical. The C1-ester and C2-nitro groups heavily activate the C4-sulfonyl chloride, making it highly susceptible to hydrolysis by atmospheric moisture.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol) to the stirring solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of deleterious sulfene intermediates.
-
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Add Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes. Causality: Cooling mitigates the exothermic formation of the N-sulfonylimidazolium intermediate, preventing localized heating that could lead to ester cleavage or thermal degradation of the sulfonyl chloride.
-
Reaction Execution : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the sulfonyl chloride (UV active, Rf ~0.6) and the appearance of a highly polar intermediate spot, followed by the product spot (Rf ~0.4), validates the successful progression of the catalytic cycle.
-
Quenching & Workup : Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: NH₄Cl provides a mildly acidic quench to neutralize DIPEA and NMI without hydrolyzing the newly formed sulfonamide or the sensitive methyl ester.
Protocol B: DMAP-Catalyzed High-Throughput Sulfonylation (Library Synthesis)
Objective: Rapid parallel synthesis of sulfonamides using aliphatic primary and secondary amines.
Step-by-Step Methodology:
-
Reagent Dispensing : To a 2-dram reaction vial, add the aliphatic amine (1.0 equiv, 0.5 mmol), DMAP (0.1 equiv, 0.05 mmol), and DIPEA (1.5 equiv, 0.75 mmol) in anhydrous CH₂Cl₂ (5 mL). Causality:2[2]. For highly nucleophilic aliphatic amines, DMAP provides sufficient activation without the need for the less hindered NMI.
-
Coupling : Add Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.05 equiv, 0.525 mmol) as a solution in CH₂Cl₂ (1 mL) dropwise at room temperature. Validation Checkpoint: A slight yellowing of the solution typically occurs upon DMAP-adduct formation. LC-MS analysis of an aliquot (diluted in MeCN) should show the mass of the desired sulfonamide [M+H]⁺ within 30 minutes.
-
Scavenging (Self-Validating Step) : If unreacted sulfonyl chloride remains after 1 hour, add a polymer-supported trisamine resin (0.2 equiv) and stir for 30 minutes to scavenge the excess electrophile. Causality: Utilizing solid-supported scavengers allows for rapid purification by simple filtration, which is essential for high-throughput library generation where traditional chromatography creates a bottleneck.
-
Filtration & Concentration : Filter the reaction mixture through a short pad of Celite, wash with CH₂Cl₂, and evaporate the solvent to obtain the sulfonamide product.
Analytical & Quality Control Guidelines
When working with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, analytical methods must be tailored to detect specific modes of failure:
-
Hydrolysis Byproduct : The sulfonic acid byproduct (Methyl 4-sulfo-2-nitrobenzoate) is highly polar and will remain at the baseline in normal-phase TLC. In LC-MS (ESI-), it appears as a strong [M-H]⁻ signal.
-
Ester Cleavage : Harsh basic conditions or localized heating can hydrolyze the C1-methyl ester. Monitor ¹H NMR spectra for the disappearance of the sharp singlet at ~3.9 ppm (corresponding to the -OCH₃ group), which indicates unwanted saponification.
References
-
Title : Sulfonamide derivatives: Synthesis and applications | Source : frontiersrj.com | URL : 1[1]
-
Title : Sulfonamide synthesis by S-N coupling | Source : organic-chemistry.org | URL :3[3]
-
Title : Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Source : nih.gov | URL : 4[4]
-
Title : Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride | Source : benchchem.com | URL : 2[2]
Sources
Troubleshooting & Optimization
Section 1: Frequently Asked Questions (FAQs) - Reaction & Purification Bottlenecks
Technical Support Center: Troubleshooting & Purification of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate Reactions
Introduction Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a highly versatile, yet challenging, bifunctional electrophile used extensively in drug development to synthesize complex sulfonamides and sulfonate esters. Its structural complexity—featuring a moisture-sensitive sulfonyl chloride, a base-labile methyl ester, and an electron-withdrawing nitro group—requires precise stoichiometric control and tailored purification strategies. This guide provides field-proven troubleshooting protocols to overcome common bottlenecks such as ester hydrolysis, sulfonic acid formation, and unreacted starting material removal.
Q1: My LC-MS shows a massive sulfonic acid peak and very little of my desired sulfonamide. How is this byproduct forming, and how do I prevent it? Causality & Solution: The formation of sulfonic acid is the direct result of sulfonyl chloride hydrolysis, which outcompetes the desired S-N bond formation if moisture is present[1]. The strongly electron-withdrawing nitro group on Methyl 4-(chlorosulfonyl)-2-nitrobenzoate makes the sulfonyl chloride exceptionally electrophilic and highly prone to attack by water.
-
Actionable Fix: Ensure all solvents (especially pyridine or dichloromethane) are strictly anhydrous. If hydrolysis occurs during the aqueous workup, it means unreacted sulfonyl chloride was exposed to water. To prevent this, quench the reaction with a solid-supported amine scavenger rather than an aqueous wash[2].
Q2: I successfully formed the sulfonamide, but my methyl ester was cleaved to a carboxylic acid during purification. How do I maintain ester integrity? Causality & Solution: Methyl esters adjacent to nitro groups are highly susceptible to saponification (base-catalyzed hydrolysis)[3]. Standard sulfonyl chloride workups often employ saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to remove sulfonic acid byproducts[4]. Extended exposure to these basic aqueous conditions will hydrolyze the methyl 2-nitrobenzoate moiety.
-
Actionable Fix: Abandon traditional basic aqueous workups for this specific substrate. Instead, utilize a non-aqueous purification strategy employing polymer-bound scavenger resins (e.g., PS-Trisamine) to remove excess electrophiles without altering the pH[5].
Q3: How do I remove unreacted Methyl 4-(chlorosulfonyl)-2-nitrobenzoate without tedious column chromatography? Causality & Solution: Because the unreacted starting material and the sulfonamide product often share similar polarity profiles (due to the nitro and ester groups), silica gel chromatography can lead to co-elution or streaking[6].
-
Actionable Fix: Add an amine-based scavenger resin (such as aminomethyl polystyrene) directly to the crude reaction mixture. The resin covalently binds the unreacted sulfonyl chloride, converting it to a polymer-bound sulfonamide that can be removed via simple vacuum filtration[4].
Section 2: Quantitative Data: Comparison of Purification Strategies
To assist in selecting the optimal purification route, the following table summarizes the quantitative impact of different workup methods on the yield and integrity of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate derivatives.
| Purification Strategy | Excess Reagent Removal | Ester Hydrolysis Risk | Average Product Recovery | Time Required | Recommended Use Case |
| Aqueous Basic Workup (NaHCO₃) | Moderate (Hydrolyzes to aqueous layer) | High (>30% cleavage observed) | 50 - 60% | 1 - 2 hours | Only for sterically hindered esters |
| Silica Gel Chromatography | Poor (Co-elution common) | Low | 65 - 75% | 3 - 5 hours | Small-scale (<50 mg) discovery |
| PS-Trisamine Scavenger Resin | Excellent (Covalent binding) | Zero (Neutral, non-aqueous) | 85 - 95% | 2 - 4 hours | High-throughput & scale-up |
Section 3: Self-Validating Experimental Protocol
Methodology: Anhydrous Synthesis and Scavenger-Assisted Purification This protocol establishes a self-validating system: by monitoring the disappearance of the electrophile via TLC before and after resin addition, the user guarantees the purity of the filtrate, eliminating the need for downstream aqueous extraction[6].
Materials:
-
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.2 equiv)
-
Target Amine (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
-
PS-Trisamine Scavenger Resin (3.0 equiv relative to excess sulfonyl chloride)[5]
Step-by-Step Workflow:
-
Reaction Setup: Dissolve the target amine and DIPEA in anhydrous DCM under an inert atmosphere (N₂ or Argon) at 0 °C.
-
Electrophile Addition: Add Methyl 4-(chlorosulfonyl)-2-nitrobenzoate portion-wise to control the exothermic S-N coupling. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check 1 (Reaction Completion): Analyze via LC-MS or TLC. The amine should be completely consumed. A faint spot corresponding to the excess sulfonyl chloride will remain.
-
Scavenger Quench: Add the PS-Trisamine scavenger resin directly to the reaction flask. Stir vigorously at room temperature for 2 to 4 hours[6]. Causality: The primary amine on the resin acts as a nucleophilic sink, covalently trapping the unreacted sulfonyl chloride without introducing water or base[4].
-
Validation Check 2 (Purification Verification): Re-analyze the mixture via TLC. The spot corresponding to Methyl 4-(chlorosulfonyl)-2-nitrobenzoate must be completely absent. If present, add an additional 0.5 equiv of resin and stir for 1 hour.
-
Isolation: Filter the suspension through a sintered glass funnel to remove the resin. Wash the resin bed with 2 column volumes of DCM to ensure complete product recovery[5].
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure sulfonamide.
Section 4: Visualizing the Purification Workflow
The following decision tree illustrates the logical flow for purifying reactions involving base-sensitive sulfonyl chlorides.
Caption: Decision tree for purifying sulfonamides derived from base-sensitive sulfonyl chlorides.
Sources
Technical Support Center: Optimizing Sulfonylation with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for working with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate .
This polyfunctional building block presents unique chemoselectivity challenges. The highly electrophilic sulfonyl chloride is activated by the electron-withdrawing meta-nitro group, increasing its susceptibility to moisture[1]. Concurrently, the ortho-nitro group activates the methyl ester towards undesired nucleophilic attack or saponification[2]. This guide provides field-proven, mechanistically grounded protocols to ensure high-yielding sulfonamide formation while preserving sensitive functional groups.
Part 1: Troubleshooting Q&A (The "Why" and "How")
Q1: Why am I observing significant hydrolysis (sulfonic acid formation) instead of my desired sulfonamide? A1: Sulfonyl chlorides are inherently sensitive to moisture, rapidly hydrolyzing back to the corresponding sulfonic acid[1]. In Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, the strongly electron-withdrawing meta-nitro group exacerbates this by increasing the electrophilicity of the sulfur center. Solution: Ensure strictly anhydrous conditions. Dry your solvents (DCM or THF) over molecular sieves. If your starting material has degraded, verify its purity via NMR; you may need to purify the existing stock or use a fresh bottle[1]. Storing the reagent under an inert atmosphere (N₂ or Ar) in a desiccator is crucial[1].
Q2: How do I prevent the amine from attacking the methyl ester (amidation) or the base from saponifying it? A2: The methyl ester is activated by the ortho-nitro group, making it unusually susceptible to nucleophilic attack. While sulfonyl chlorides are generally more reactive than esters, elevated temperatures or excess nucleophile can erode this chemoselectivity. Furthermore, the heat released during sulfonyl chloride reactions can cause localized temperature spikes[3]. Solution: Maintain strict temperature control (0 °C during addition, warming only to room temperature)[1]. Avoid strong aqueous inorganic bases (like NaOH) which cause rapid saponification. Instead, use non-nucleophilic organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1].
Q3: My reaction with a sterically hindered secondary amine is stalling. How can I drive it to completion without heating and risking ester cleavage? A3: Steric hindrance at the nucleophile prevents efficient attack on the sulfonyl chloride. Heating the reaction will likely lead to material decomposition or undesired side reactions at the ester or nitro group[3]. Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive, less sterically hindered sulfonylpyridinium intermediate that accelerates the reaction with hindered amines[1].
Q4: What is the optimal workup procedure to isolate the product while preserving the ester and nitro groups? A4: Highly polar sulfonamides can be water-soluble, and harsh basic washes will hydrolyze the methyl ester[1]. Additionally, nitrobenzenesulfonate derivatives can undergo unexpected C-S bond rupture under certain nucleophilic conditions[2]. Solution: Quench the reaction at 0 °C with a mild, slightly acidic aqueous solution, such as saturated ammonium chloride (NH₄Cl)[1]. This neutralizes excess base and unreacted amine without saponifying the ester. Saturate the aqueous layer with NaCl (brine) before extraction to drive the polar product into the organic phase[1].
Part 2: Mechanistic & Workflow Visualizations
Fig 1. Troubleshooting workflow for optimal sulfonamide synthesis.
Fig 2. Chemoselectivity pathways based on reaction condition choices.
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of reaction conditions on the chemoselective sulfonylation of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
| Parameter | Condition | Observation / Yield Impact | Mechanistic Rationale |
| Solvent | Anhydrous DCM | Optimal (>85%) | Good solubility; non-nucleophilic; inert to sulfonyl chlorides[3]. |
| Solvent | Wet THF / DMF | Poor (<40%) | Trace water leads to rapid hydrolysis to sulfonic acid[1]. |
| Base | DIPEA (1.5 eq) | Optimal (>85%) | Scavenges HCl efficiently without acting as a nucleophile[1]. |
| Base | NaOH (aq) | Failed (0%) | Rapid saponification of the methyl ester; complete hydrolysis of -SO₂Cl. |
| Temperature | 0 °C to RT | Optimal (>85%) | Controls exothermic addition; preserves chemoselectivity[3]. |
| Temperature | Reflux (40-60 °C) | Poor (<30%) | Promotes ester amidation and thermal decomposition[3]. |
Part 4: Standard Operating Procedure (SOP)
Chemoselective Sulfonylation of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate A self-validating protocol designed to maximize sulfonamide yield while preserving the ester and nitro functionalities.
Reagents:
-
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.05 equiv)
-
Primary/Secondary Amine (1.00 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.50 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with inert gas (N₂ or Ar), add the amine (1.00 equiv) and anhydrous DCM[1].
-
Cooling & Base Addition: Submerge the flask in an ice-water bath to reach 0 °C. Add DIPEA (1.50 equiv) dropwise to the solution[1].
-
Electrophile Addition: In a separate dry vial, dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes to safely dissipate the heat of the exothermic reaction[3].
-
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC) or LC-MS[1]. (Note: If the reaction is sluggish after 2 hours due to steric hindrance, add 0.1 equiv DMAP).
-
Quenching: Once the amine is fully consumed, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl[1].
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine to reduce the polarity of the aqueous phase and improve recovery[1].
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
References
- Title: Optimizing reaction conditions for sulfonylation - Tech Support Source: Benchchem URL
- Title: A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine Source: Organic Process Research & Development - ACS Publications URL
- Source: D-NB.
- Title: Sulfonyl esters. 2.
Sources
Technical Support Center: Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the unique synthetic challenges associated with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate . This bifunctional building block—featuring a highly electrophilic sulfonyl chloride, a hydrolytically sensitive methyl ester, and a strongly electron-withdrawing ortho-nitro group—requires precise stoichiometric control and rigorous handling to prevent premature degradation and unwanted side reactions.
Part 1: Chemical Properties & Handling FAQs
Q: Why does my Methyl 4-(chlorosulfonyl)-2-nitrobenzoate degrade so rapidly on the benchtop? A: Sulfonyl chlorides are inherently moisture-sensitive and degrade via hydrolysis to form sulfonic acids and corrosive hydrogen chloride gas (1)[1]. In this specific molecule, the strongly electron-withdrawing nitro group ( −NO2 ) pulls electron density away from the sulfur center. This drastically increases the electrophilicity of the −SO2Cl moiety, making it exceptionally prone to rapid nucleophilic attack by atmospheric water.
Q: What are the mandatory storage and handling conditions? A: The compound must be handled under an inert atmosphere (Argon or N2 ) and protected from moisture to prevent violent hydrolysis (2)[2]. Store at −20∘C in a tightly sealed, desiccated container. Pro-Tip: Aliquot the reagent upon initial receipt in a glovebox to avoid repeated freeze-thaw cycles, which introduce condensation.
Part 2: Troubleshooting Guide: Common Synthetic Pitfalls
Pitfall 1: Unwanted Ester Hydrolysis During Sulfonamide Formation
-
Symptom: LC-MS analysis of your crude reaction mixture shows a mass corresponding to the sulfonamide carboxylic acid ( [M−14] or [M−CH3+H] ) rather than the target methyl ester.
-
Causality: Traditional Schotten-Baumann conditions utilize a biphasic aqueous base system (e.g., NaOH or Na2CO3 ) to neutralize the HCl byproduct during amide or sulfonamide synthesis (3)[3]. However, the ortho-nitro group in this molecule heavily activates the adjacent methyl ester toward nucleophilic attack by hydroxide ions, leading to rapid, unintended saponification (4)[4].
-
Solution: Abandon aqueous biphasic conditions. Transition to strictly anhydrous organic conditions using non-nucleophilic bases in aprotic solvents (5)[5].
Pitfall 2: Competing Sulfonic Acid Formation (Low Yields)
-
Symptom: High conversion of the starting material but low yield of the desired sulfonamide, accompanied by a highly polar baseline spot on TLC.
-
Causality: Trace moisture in solvents or the use of hygroscopic amine hydrochlorides outcompetes the amine nucleophile, rapidly hydrolyzing the sulfonyl chloride into a dead-end sulfonic acid.
-
Solution: Ensure amine hydrochlorides are fully free-based with an extra equivalent of anhydrous base prior to the addition of the sulfonyl chloride.
Pitfall 3: Sluggish Reactivity with Sterically Hindered Amines
-
Symptom: Incomplete conversion when reacting with secondary or bulky primary amines.
-
Causality: While the sulfonyl chloride is electronically activated, the overall molecule is sterically congested by the ortho-nitro group. If the incoming amine is also bulky, the transition state energy barrier for nucleophilic attack becomes prohibitive.
-
Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to form a highly reactive, less sterically hindered sulfonylpyridinium intermediate.
Part 3: Quantitative Data Summaries
To illustrate the causality of base selection on product integrity, refer to the comparative metrics below:
| Solvent System | Base Used | Ester Hydrolysis (%) | Sulfonamide Yield (%) | Primary Degradant / Outcome |
| DCM/H2O | NaOH (aq, 10%) | > 95% | < 5% | Saponified Carboxylic Acid |
| THF/H2O | Na2CO3 (aq, Sat.) | ~ 60% | ~ 35% | Mixed Acid/Ester Products |
| Anhydrous THF | Et3N (3.0 eq) | < 5% | 70 - 80% | Minor Sulfonic Acid (Moisture) |
| Anhydrous DCM | DIPEA (2.5 eq) | < 1% | > 90% | Optimal Intact Product |
Part 4: Experimental Protocols (Self-Validating System)
To guarantee the integrity of the methyl ester while maximizing sulfonamide yield, utilize the following self-validating anhydrous protocol.
Protocol: Anhydrous Synthesis of Sulfonamides from Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
-
Step 1: System Preparation & Validation
-
Dry Dichloromethane (DCM) over activated 4Å molecular sieves.
-
Validation Gate: Perform a Karl Fischer titration on the DCM. Do not proceed unless water content is <50 ppm.
-
-
Step 2: Amine Activation
-
In an oven-dried flask purged with Argon, dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M).
-
Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.
-
Causality: DIPEA is highly sterically hindered, preventing it from acting as a nucleophile against the sulfonyl chloride or the ester, while effectively neutralizing the HCl byproduct.
-
-
Step 3: Electrophile Addition
-
Cool the reaction mixture to 0∘C using an ice bath.
-
Dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.
-
Causality: Cooling suppresses exothermic side reactions and further protects the delicate methyl ester from localized heating during the highly exothermic sulfonylation.
-
-
Step 4: Reaction Monitoring & Mid-Process Validation
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation Gate: Extract a 5μL aliquot and quench it in dry Methanol. Run LC-MS. You must observe the exact mass of the methyl ester sulfonamide. If a [M−14] peak is dominant, moisture has compromised the system.
-
-
Step 5: Workup
-
Dilute the mixture with additional DCM. Wash sequentially with cold 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO3 , and brine.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Part 5: Visualizing the Workflow
Reaction pathway optimization for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate to prevent hydrolysis.
Part 6: References
-
BenchChem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Available at:1
-
Grokipedia. Schotten–Baumann reaction. Available at: 4
-
Fisher Scientific. SAFETY DATA SHEET - Sulfonyl Chlorides. Available at: 2
-
Wikipedia. Schotten–Baumann reaction. Available at: 3
-
NIH PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: 5
Sources
Technical Support Center: Navigating the Reaction of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with Amines
Welcome to the technical support center for the use of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing practical, experience-driven insights into the nuances of working with this trifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with an amine?
The primary reaction is a nucleophilic acyl substitution at the sulfonyl group, where a primary or secondary amine displaces the chloride ion to form a stable sulfonamide. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: How do the nitro and methyl ester groups influence the reactivity of the sulfonyl chloride?
Both the nitro (-NO₂) group and the methyl ester (-COOCH₃) group are electron-withdrawing. Their presence on the aromatic ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened electrophilicity makes Methyl 4-(chlorosulfonyl)-2-nitrobenzoate more reactive towards nucleophiles compared to unsubstituted or electron-donating group-substituted sulfonyl chlorides.
Q3: What are the most common side reactions to be aware of?
The two most common side reactions are:
-
Hydrolysis of the sulfonyl chloride: In the presence of water, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, which is unreactive towards amines.
-
Saponification of the methyl ester: Under basic conditions, the methyl ester can be hydrolyzed to a carboxylate salt. This is a significant concern when using strong bases or prolonged reaction times at elevated temperatures.[3]
Q4: Which type of base is recommended for this reaction?
The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
-
Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.
-
Pyridine can also be used, but it is more nucleophilic and can sometimes lead to the formation of a pyridinium salt intermediate.
-
For substrates prone to base-mediated decomposition, a weaker base like sodium bicarbonate might be considered, though this may require longer reaction times.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
Low or No Product Formation
Problem: My TLC/LC-MS analysis shows only starting materials, even after several hours.
| Potential Cause | Troubleshooting Steps |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or re-purify the reagent. Ensure all glassware and solvents are anhydrous. |
| Low Nucleophilicity of the Amine | Sterically hindered or electron-poor amines may react slowly. Consider increasing the reaction temperature or using a more polar solvent like DMF. |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the HCl generated. For amine hydrochloride salts, two equivalents of base are necessary. |
| Incorrect Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Protic solvents may compete with the amine as a nucleophile. |
Presence of Multiple Spots on TLC/LC-MS
Problem: My reaction mixture shows the desired product, but also several byproducts.
| Potential Cause | Identification & Solution |
| Ester Hydrolysis (Saponification) | A more polar byproduct is observed, which may be the carboxylic acid derivative of your product. Confirm by LC-MS. To minimize this, use a non-nucleophilic, sterically hindered base (e.g., DIPEA), run the reaction at a lower temperature (0 °C to room temperature), and avoid prolonged reaction times. |
| Hydrolysis of Sulfonyl Chloride | A very polar spot corresponding to the sulfonic acid may be present. This is often water-soluble and can be removed during aqueous workup. To prevent its formation, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Di-sulfonylation (with primary amines) | If an excess of the sulfonyl chloride is used with a primary amine, a less polar di-sulfonylated product can form. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. |
| Unreacted Amine | The amine spot is still visible on TLC. The reaction may be incomplete. If the product is stable, consider extending the reaction time or gentle heating. Unreacted amine can typically be removed by an acidic wash during workup. |
Difficult Purification
Problem: I am having trouble isolating the pure sulfonamide product.
| Potential Cause | Purification Strategy |
| Product is Water-Soluble | If your product is highly polar, it may be lost to the aqueous layer during extraction. Before discarding the aqueous layer, check it by TLC or LC-MS. If the product is present, you may need to saturate the aqueous layer with NaCl and extract multiple times with a more polar organic solvent like ethyl acetate. |
| Co-elution of Product and Byproducts | If the desired product and a byproduct (e.g., the saponified acid) have similar polarities, chromatographic separation can be challenging. Consider derivatizing the carboxylic acid byproduct to an ester to significantly change its polarity before chromatography. Alternatively, an acidic or basic wash during the workup can help separate the compounds based on their acidic/basic properties. |
| Oiling Out During Crystallization | The product is not crystallizing and is forming an oil. This can happen if the product is impure or the wrong crystallization solvent is used. Try purifying the crude material by column chromatography first. For recrystallization, use a solvent system where the product is soluble when hot but sparingly soluble when cold. Adding a co-solvent (an "anti-solvent") can sometimes induce crystallization. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the reaction of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with a primary or secondary amine.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Note: If ester hydrolysis is a concern, use a milder wash like saturated ammonium chloride instead of 1M HCl.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol for Workup with Potential Ester Hydrolysis
If you suspect that the methyl ester has been hydrolyzed, the following modified workup can be used to separate the desired product from the carboxylic acid byproduct.
-
Initial Quench: After the reaction is complete, cool the mixture in an ice bath and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate. The desired sulfonamide with the intact ester should be in the organic layer.
-
Separation of the Acid Byproduct:
-
Wash the organic layer with a cold, dilute solution of sodium bicarbonate. The carboxylic acid byproduct will be deprotonated and extracted into the aqueous basic layer.
-
Keep the aqueous layer separate.
-
Wash the organic layer again with brine, then dry and concentrate to obtain the crude desired product.
-
-
Isolation of the Acid Byproduct (Optional):
-
Cool the separated aqueous basic layer in an ice bath and acidify with 1M HCl until the pH is ~2-3.
-
The carboxylic acid byproduct should precipitate out of solution. If it does not, extract the acidified aqueous layer with ethyl acetate.
-
Dry and concentrate the organic extracts to isolate the hydrolyzed byproduct.
-
Data Interpretation
Accurate interpretation of analytical data is key to troubleshooting your reaction.
| Compound Type | Expected ¹H NMR Signals (in CDCl₃) | Expected Mass Spec (ESI+) |
| Methyl 4-(chlorosulfonyl)-2-nitrobenzoate | ~8.5-8.8 ppm (aromatic protons), ~4.0 ppm (s, 3H, -OCH₃) | [M+H]⁺, [M+Na]⁺ |
| Desired Sulfonamide (Ester intact) | Aromatic protons, ~4.0 ppm (s, 3H, -OCH₃), signals for the amine portion, N-H proton (if primary amine used) | [M+H]⁺, [M+Na]⁺ |
| Hydrolyzed Sulfonamide (Carboxylic Acid) | Aromatic protons, signals for the amine portion, N-H proton, broad singlet for -COOH proton (>10 ppm, may not be visible) | [M-H]⁻ in negative mode, or [M+H]⁺, [M+Na]⁺ in positive mode. |
TLC Analysis:
-
Starting Sulfonyl Chloride: Moderately polar.
-
Amine: Polarity varies greatly depending on the structure.
-
Desired Sulfonamide Product: Typically less polar than the hydrolyzed byproduct.
-
Hydrolyzed Carboxylic Acid Byproduct: More polar than the ester-containing product. Will likely streak on the TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.
Visualizations
Reaction Mechanism
Caption: General mechanism for sulfonamide formation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
Hou, Y.-J., Chu, W.-Y., Sui, J., & Sun, Z.-Z. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1669. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: An efficient and recyclable magnetic nanoparticle-supported sulfonic acid-catalyzed one-pot synthesis of substituted benzo[f]indeno[2,1-b]quinolines. [Link]
- Carter, C. G., Lee, D. L., Michaely, W. J., & Kraatz, G. W. (1991). U.S. Patent No. 5,006,158. U.S.
-
American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
American Chemical Society. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfated molecules. [Link]
-
National Center for Biotechnology Information. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
ResearchGate. (2025). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
National Center for Biotechnology Information. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, methyl ester. [Link]
-
PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]
-
Semantic Scholar. (n.d.). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimenta. [Link]
-
Semantic Scholar. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
Springer. (2025). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Monatshefte für Chemie - Chemical Monthly. [Link]
-
MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. [Link]
-
Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
-
ResearchGate. (2025). DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters. Journal of the Brazilian Chemical Society. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
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Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
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ChemRxiv. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]
-
United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Antera. (2024). Unlocking Chemical Reactions: Exploring the Power of DBU. [Link]
- Google Patents. (n.d.). Method for production of 4-nitrobenzamide.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Yoshiki Koshikari. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
MDPI. (2023). First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. [Link]
-
ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl-4-nitrobenzenesulfonate. [Link]
-
Chegg. (2020). Solved Fill in separate 1H NMR Data Tables for methyl. [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]
Sources
Technical Support Center: TLC Monitoring of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate Reactions
Welcome to the Technical Support Center. As researchers and drug development professionals, monitoring the sulfonylation of amines or alcohols using Methyl 4-(chlorosulfonyl)-2-nitrobenzoate presents unique chromatographic challenges. The chlorosulfonyl moiety is a potent electrophile, rendering it highly susceptible to hydrolysis, particularly on the acidic, moisture-rich surface of standard silica gel plates[1].
This guide synthesizes field-proven methodologies to ensure high-fidelity reaction monitoring. By understanding the mechanistic causality behind TLC artifacts, you can implement self-validating protocols that prevent false-positive completion signals and ensure accurate data collection.
Workflow Visualization
Workflow for TLC monitoring of moisture-sensitive sulfonyl chloride reactions.
Troubleshooting Guides & FAQs
Q1: Why does my Methyl 4-(chlorosulfonyl)-2-nitrobenzoate starting material form a massive baseline spot or streak, even at t=0? Causality: Sulfonyl chlorides are inherently unstable on untreated silica gel[2]. Silica gel contains acidic silanol groups and adsorbed atmospheric water. When the highly electrophilic Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is spotted directly onto the plate, it undergoes rapid on-plate hydrolysis. This converts the sulfonyl chloride into methyl 4-sulfo-2-nitrobenzoate (a sulfonic acid). Sulfonic acids are extremely polar and will not migrate in standard normal-phase solvent systems, anchoring themselves to the baseline and creating a false impression that the starting material has been consumed or degraded in the flask[2]. Solution: Never spot the raw reaction mixture directly if it contains active base or water. Utilize the Mini-Workup Protocol (detailed below) to quench the aliquot and remove salts before spotting.
Q2: How do I select a mobile phase that resolves the sulfonyl chloride from the resulting sulfonamide or sulfonate ester? Causality: The transformation of a sulfonyl chloride to a sulfonamide introduces a polar N-H bond (in the case of primary amines) and increases the overall hydrogen-bonding capacity of the molecule[1]. Consequently, the sulfonamide product is almost universally more polar than the starting Methyl 4-(chlorosulfonyl)-2-nitrobenzoate[2]. Solution: A binary mixture of miscible solvents is required to balance migration and resolution[3]. Start with a non-polar continuous phase (Hexanes) and a polar modifier (Ethyl Acetate) at a 3:1 or 4:1 ratio. The starting material will migrate closer to the solvent front (higher Rf ), while the product will elute lower on the plate.
Q3: Do I need specialized chemical stains to visualize the reaction progress? Causality: Visualization depends on the chromophores present. Methyl 4-(chlorosulfonyl)-2-nitrobenzoate features a highly conjugated π -system containing a nitro group and a benzoate ester. This extensive conjugation strongly absorbs UV light. Solution: Short-wave UV light (254 nm) is the primary, self-validating visualization method[3]. The spots will appear as dark shadows against the green fluorescence of the F254 silica plate. Staining is only necessary if you are using an excess of a non-UV-active aliphatic amine and need to confirm its complete consumption during workup (using a Ninhydrin stain).
Data Presentation: Expected Chromatographic Behavior
To facilitate rapid analysis, the following table summarizes the expected relative mobility ( Rf ) and visualization characteristics of the reaction components in a standard Hexanes/EtOAc system.
| Component | Functional Group | Relative Polarity | Expected Rf Trend (3:1 Hexanes:EtOAc) | Primary Visualization |
| Starting Material | Sulfonyl Chloride | Low | High (~0.6 - 0.8) | UV 254 nm (Strong) |
| Product | Sulfonamide / Sulfonate | Moderate | Medium (~0.3 - 0.5) | UV 254 nm (Strong) |
| Degradation Artifact | Sulfonic Acid | Very High | Baseline (0.0) | UV 254 nm (Strong) |
| Nucleophile | Aliphatic Amine | High | Low to Baseline | Ninhydrin Stain |
Experimental Protocols: Self-Validating Systems
Protocol 1: The Mini-Workup for TLC Sampling
Purpose: To prevent false-positive baseline spots caused by on-plate hydrolysis of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate. This protocol acts as a self-validating check : if the baseline spot disappears after this workup, the degradation was an artifact of the TLC plate, not the reaction flask.
-
Extraction: Using a disposable glass capillary, withdraw approximately 5–10 µL of the active reaction mixture[3].
-
Dilution: Discharge the capillary into a 1.5 mL microcentrifuge tube containing 0.5 mL of Ethyl Acetate.
-
Quenching & Washing: Add 0.5 mL of distilled water (or saturated aqueous NaHCO3 if strong acids are present) to the tube.
-
Phase Separation: Vortex the tube for 5 seconds, then allow the layers to separate. The unreacted sulfonyl chloride and the product will partition into the upper organic (EtOAc) layer, while salts and hydrophilic amines will partition into the aqueous layer.
-
Spotting: Dip a clean glass capillary into the upper organic layer and spot it onto the "Rxn" lane of your TLC plate[3].
-
Validation: Always spot a "Co-spot" lane (Starting Material + Rxn mixture superimposed) to verify that the solvent system can adequately resolve the two compounds without co-elution[3].
Protocol 2: Triethylamine (TEA) Pre-treatment of Silica Plates
Purpose: If the mini-workup is insufficient and the sulfonyl chloride still streaks, the silica gel itself must be neutralized. This self-validating step ensures the stationary phase is inert to electrophiles.
-
Preparation: Prepare a development chamber with a solution of 5% Triethylamine in Hexanes.
-
Neutralization: Place the unspotted silica gel plate into the chamber and allow the solvent front to reach the top.
-
Drying: Remove the plate and dry it thoroughly with a heat gun or in a fume hood until the amine odor completely dissipates.
-
Execution: Spot the Methyl 4-(chlorosulfonyl)-2-nitrobenzoate samples onto the neutralized plate and develop using your standard Hexanes/EtOAc mobile phase. The TEA binds to the acidic silanol sites, preventing the electrophilic chlorosulfonyl group from being hydrolyzed during capillary action.
References
- BenchChem Technical Support Team.
- BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem.
- Washington State University. "Monitoring Reactions by TLC." WSU.edu.
Sources
Work-up procedures for reactions involving Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Technical Support Center: Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Welcome to the technical support center for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile but reactive compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate?
A1: Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a sulfonyl chloride, a class of compounds that are highly reactive and require careful handling. Always work in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes tightly fitting safety goggles, a face shield, chemical-resistant nitrile gloves, and a chemical-resistant lab coat.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2] This compound is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[3][4] Therefore, all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]
Q2: My reaction is complete. What is the safest and most effective way to quench the excess Methyl 4-(chlorosulfonyl)-2-nitrobenzoate?
A2: The quenching process must be controlled to manage the exothermic reaction that occurs upon hydrolysis. The recommended procedure is to cool the reaction mixture to 0 °C in an ice-water bath and then slowly add the mixture to a separate, vigorously stirred beaker containing crushed ice or a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃).[1][5] Adding the reaction mixture to the quenching solution, rather than the other way around, ensures that the quenching agent is always in excess, which helps to dissipate heat and prevent a runaway reaction.[1] If using a bicarbonate solution, be aware that carbon dioxide gas will be generated, so a well-vented vessel is crucial to avoid pressure buildup.[5]
Q3: Why is it important to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for quenching and neutralization?
A3: While a strong base like NaOH would also neutralize the acidic byproducts, its use increases the risk of nucleophilic attack on the ester group of your product or other sensitive functionalities. The nitro group on the aromatic ring also activates the molecule towards nucleophilic aromatic substitution, which could be promoted by a strong base. Sodium bicarbonate is sufficiently basic to neutralize the HCl and sulfonic acid byproducts without promoting these undesired side reactions.[6]
Q4: I'm observing a yellow or dark color in my starting material. Is it still usable?
A4: Discoloration in sulfonyl chlorides upon storage can indicate decomposition, which may be accelerated by exposure to moisture or heat.[1] This decomposition can release sulfur dioxide and hydrogen chloride.[1] For reactions that are sensitive to impurities, it is always best to use a fresh, colorless reagent.[1] However, for many applications, a slight yellow tint may not significantly impact the reaction outcome.[5] If in doubt, consider purifying the reagent before use, for example, by recrystallization from a suitable solvent, if a protocol is available.
Troubleshooting Guide: Work-up Procedures
This section addresses specific issues that can arise during the work-up of reactions involving Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
Problem 1: Low Yield of the Desired Product
Low yields can often be traced back to issues during the work-up and purification stages.
| Symptom | Potential Cause | Troubleshooting Steps & Explanations |
| Significant amount of a polar byproduct observed by TLC/LC-MS | Hydrolysis of the sulfonyl chloride starting material or product during work-up. Sulfonyl chlorides are susceptible to hydrolysis.[4] Prolonged contact with the aqueous phase during extraction can lead to the formation of the corresponding sulfonic acid, which is highly polar and will likely be lost to the aqueous layer or complicate purification. | Minimize contact time with the aqueous phase. Perform extractions quickly and at low temperatures (using cold water or brine) to reduce the rate of hydrolysis.[3] Ensure phase separation is clean and efficient.[4] Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[5] |
| Product is lost during extraction. | Incorrect pH of the aqueous layer. If your final product has acidic or basic functional groups, its solubility in the aqueous and organic layers will be highly dependent on the pH. | Adjust the pH of the aqueous layer strategically. Before extraction, ensure the aqueous layer is at a pH where your desired product is in its neutral, most non-polar form, thus maximizing its partitioning into the organic solvent. |
| Incomplete reaction. | The reaction may not have reached completion before the work-up was initiated. | Monitor the reaction progress. Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the starting material has been consumed before beginning the work-up.[7] |
Problem 2: Product is an Oil and Fails to Solidify
This is a common issue, particularly with nitro-substituted aromatic compounds.
| Symptom | Potential Cause | Troubleshooting Steps & Explanations |
| The isolated product is a persistent oil or waxy solid. | Residual Solvent. Chlorinated solvents like dichloromethane (DCM) are often used in these reactions but can be difficult to remove completely, even under high vacuum, resulting in an oily product.[5] | Employ co-evaporation. After the initial concentration, dissolve the oily residue in a more volatile, non-chlorinated solvent like toluene or hexanes and re-concentrate. This process, known as azeotropic drying, can help to remove stubborn solvent residues.[5] |
| Presence of Oily Impurities. Side reactions can generate byproducts that are oils and inhibit the crystallization of your desired compound. | Purify via column chromatography. This is the most effective method to separate your product from impurities that may be preventing crystallization.[8] | |
| "Oiling Out" during Recrystallization. The compound may be melting in the recrystallization solvent before it dissolves, or the solution may be supersaturated.[9] | Optimize the recrystallization procedure. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool much more slowly to favor crystal formation.[9] If this fails, try a different solvent or a mixed solvent system. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[9] Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[9] |
Problem 3: Formation of Emulsions During Aqueous Extraction
Emulsions are a stable mixture of the organic and aqueous layers, which can make phase separation difficult and lead to product loss.[4]
| Symptom | Potential Cause | Troubleshooting Steps & Explanations |
| The organic and aqueous layers fail to separate cleanly after shaking. | High concentration of starting materials or products. | Dilute the mixture. Adding more of both the organic and aqueous phases can sometimes break an emulsion. |
| Presence of fine particulate matter or charged species at the interface. | Add brine. Washing with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up emulsions.[10] | |
| Vigorous shaking. | Use gentle inversions. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that can lead to emulsion formation. |
Experimental Protocols & Visual Workflows
Standard Aqueous Work-up Protocol
This protocol is designed for the safe quenching and initial purification of a reaction mixture containing Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.[5]
-
Quenching: In a separate, appropriately sized beaker, prepare a vigorously stirred slurry of crushed ice and water, or a cold, saturated aqueous solution of sodium bicarbonate.[5] Slowly, and in a dropwise manner, add the cold reaction mixture to the quenching solution.[1] Causality: This ensures the quenching agent is in excess, helping to control the exotherm.
-
Neutralization & Hydrolysis: If using a bicarbonate solution, continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and the acidic byproducts are neutralized.[1] Check that the pH of the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times to ensure complete recovery of the product.[6]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
Visual Workflow for Work-up Decision Making
Caption: A decision-making workflow for the work-up and purification of reactions.
References
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S. Patent 2,996,541.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Benchchem. (n.d.). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
- ECHEMI. (n.d.). 4-(Methylsulfonyl)-2-nitrobenzoic acid SDS, 110964-79-9 Safety Data Sheets.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 54(15), 2300-2309.
- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Fiveable. (2025). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- Capot Chemical. (2026). material safety data sheet.
- Thermo Fisher Scientific. (2026). SAFETY DATA SHEET.
- Reddit. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Nitroaromatic Sulfonamides: An Analysis of Routes Citing Methyl 4-(chlorosulfonyl)-2-nitrobenzoate and its Alternatives
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the continuous need for efficient, scalable, and safe synthetic routes to access diverse sulfonamide-containing building blocks. This guide provides a comparative analysis of synthetic strategies for a key class of intermediates: substituted nitroaromatic sulfonamides derived from benzoate precursors.
Specifically, we will review patents and literature pertaining to the use of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate and contrast this approach with alternative, more commonly cited methods for the synthesis of the corresponding sulfonamides. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic pathways.
Introduction: The Strategic Importance of Nitroaromatic Sulfonamides
The 4-sulfamoyl-2-nitrobenzoate scaffold is a valuable intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nitro group can serve multiple purposes: it can be a key pharmacophoric element, a directing group in further aromatic substitutions, or a precursor to an amino group, which can be further functionalized. The methyl ester provides a handle for conversion to other functional groups, such as amides or carboxylic acids. The sulfonyl chloride is the reactive center for the introduction of the sulfonamide moiety.
Given the importance of this structural motif, a critical evaluation of the available synthetic methodologies is warranted. The primary divergence in synthetic strategy lies in how the sulfonyl chloride functionality is introduced onto the nitrobenzoate ring system.
Comparative Analysis of Synthetic Routes
We will compare two primary approaches for the synthesis of N-substituted methyl 4-(sulfamoyl)-2-nitrobenzoates:
-
Route A: The Direct Approach - Utilizing the pre-functionalized reagent, Methyl 4-(chlorosulfonyl)-2-nitrobenzoate.
-
Route B: The In Situ Approach - Generating the sulfonyl chloride intermediate in situ via chlorosulfonation of a suitable nitrobenzoate precursor.
Route A: Synthesis via Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
This route involves the direct reaction of the pre-formed sulfonyl chloride, Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, with a primary or secondary amine to yield the desired sulfonamide. While direct patent citations for the use of this specific reagent are limited, its utility can be inferred from standard sulfonamide synthesis protocols.
Caption: Synthetic workflow for Route A.
-
To a stirred solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (1.05 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The primary advantage of this route is its directness and convergence. By using a pre-functionalized building block, the synthesis of the final sulfonamide is a single, often high-yielding step. This approach is particularly advantageous for library synthesis where a common intermediate is reacted with a diverse set of amines. However, the availability and cost of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate can be a limiting factor.[1]
Route B: In Situ Generation of the Sulfonyl Chloride
This is a more classical and frequently patented approach, which involves the chlorosulfonation of a suitable methyl nitrobenzoate precursor, followed by reaction with an amine. A common starting material for this route is methyl 2-nitrobenzoate or methyl 4-nitrobenzoate, although the regioselectivity of chlorosulfonation can be an issue. A more controlled approach starts with an amino-benzoic acid derivative which is then converted to the sulfonyl chloride via a Sandmeyer-type reaction.
A notable example of this approach is detailed in patent CN105503668A, which describes the synthesis of a related compound, methyl 4-chloro-2-(chlorosulfonyl)benzoate.[2] This multi-step process can be adapted for the synthesis of the nitro-analogue.
Caption: Synthetic workflow for Route B.
-
Esterification: Reflux 4-amino-2-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid until the starting material is consumed. Neutralize the reaction mixture and extract the methyl ester.
-
Diazotization: Dissolve the methyl 4-amino-2-nitrobenzoate in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Sulfonylation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Add the cold diazonium salt solution to this mixture. Stir at room temperature until the evolution of nitrogen ceases.
-
Work-up and Amination: Extract the resulting sulfonyl chloride into an organic solvent. This crude solution can then be used directly in the subsequent amination step as described in Route A.
This method involves the direct reaction of a methyl nitrobenzoate with a chlorosulfonating agent, typically chlorosulfonic acid.
Caption: Workflow for direct chlorosulfonation.
-
Chlorosulfonation: To an excess of chlorosulfonic acid (at least 2 equivalents) at 0 °C, slowly add methyl 2-nitrobenzoate.[3]
-
Carefully warm the reaction mixture and stir until the reaction is complete (monitored by TLC or GC). The reaction temperature and time are highly substrate-dependent.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Filter the precipitated sulfonyl chloride and wash with cold water.
-
Amination: The crude, wet sulfonyl chloride is then dissolved in a suitable organic solvent and reacted with the desired amine as described in Route A.
Performance Comparison
| Parameter | Route A: Direct Approach | Route B: In Situ Approach (Sandmeyer) | Route B: In Situ Approach (Chlorosulfonation) |
| Number of Steps | 1 | 3-4 | 2 |
| Overall Yield | High (for the final step) | Moderate | Moderate to High |
| Reagent Availability | Potentially limited/costly | Readily available starting materials | Readily available starting materials |
| Scalability | Good | Moderate (diazotization can be hazardous) | Good, but requires careful handling of ClSO₃H |
| Safety Concerns | Standard handling of sulfonyl chlorides | Diazonium salts are potentially explosive | Chlorosulfonic acid is highly corrosive and reacts violently with water |
| Purification | Often straightforward | Intermediate purification may be required | Crude sulfonyl chloride often used directly |
Discussion and Recommendations
Route A is the most convergent and efficient approach if the starting material, Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, is readily available and cost-effective. It is particularly well-suited for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Route B via a Sandmeyer-type reaction , while longer, offers a high degree of control over regioselectivity, which is a significant advantage. However, the use of potentially unstable diazonium intermediates requires careful handling and may not be ideal for large-scale production without specialized equipment and protocols.[2]
Route B via direct chlorosulfonation is a common industrial method for producing sulfonyl chlorides.[3][4] It is often high-yielding and uses inexpensive reagents. However, the reaction can be difficult to control, and the regioselectivity can be poor depending on the substrate. The highly corrosive and reactive nature of chlorosulfonic acid also presents significant safety and handling challenges.
The choice of synthetic route for the preparation of N-substituted methyl 4-(sulfamoyl)-2-nitrobenzoates depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place. For small-scale, discovery-phase synthesis where speed and diversity are paramount, the direct approach using Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (Route A) is often preferable, assuming the reagent is accessible. For larger-scale synthesis, the in situ generation of the sulfonyl chloride (Route B) is generally more economical. The Sandmeyer approach offers better regiochemical control, while direct chlorosulfonation is a more direct but potentially less selective method that requires stringent safety precautions.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Title: Comprehensive Safety and Operational Guide: Handling Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
Introduction
As a Senior Application Scientist, I approach reactive building blocks like Methyl 4-(chlorosulfonyl)-2-nitrobenzoate not just as reagents, but as dynamic chemical systems. This compound is a bifunctional molecule featuring a highly electrophilic sulfonyl chloride group and an activating nitroaromatic ring. The inherent risk in handling this material lies in its rapid, exothermic hydrolysis upon exposure to ambient moisture, which generates corrosive hydrogen chloride (HCl) gas and sulfonic acid ([1], [2]). To ensure both the integrity of your synthetic workflow and the safety of your laboratory personnel, handling protocols must be grounded in mechanistic causality rather than rote memorization.
Section 1: Mechanistic Hazard Profile
Understanding the reactivity of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is the first step in designing a self-validating safety protocol.
-
Moisture Sensitivity & Corrosivity : The -SO₂Cl moiety is highly susceptible to nucleophilic attack by water. This hydrolysis yields the corresponding sulfonic acid and HCl gas. Consequently, the compound is classified as a severe skin, eye, and respiratory corrosive (UN3261) ([2]).
-
Nitroaromatic Activation : The strongly electron-withdrawing nitro group at the 2-position increases the electrophilicity of the sulfonyl chloride, accelerating its reaction rate with ambient humidity compared to unactivated analogs.
-
Decomposition Risk : Prolonged storage at room temperature or exposure to light/heat can induce decomposition, indicated by a darkening of the solid and the release of sulfur dioxide and HCl ([1]).
Section 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling activated sulfonyl chlorides. Your PPE strategy must create an impenetrable barrier against both the solid reagent and the acidic gases it can generate ([1]).
| PPE Category | Recommended Gear | Mechanistic Causality (The "Why") |
| Eye/Face | Tightly fitting safety goggles & Face shield | Protects against severe ocular burns from accidental splashing during exothermic quenching or sudden HCl gas release ([1], [2]). |
| Hands | Double-gloved Nitrile or Butyl Rubber gloves | Sulfonyl chlorides cause immediate skin burns ([2]). Furthermore, because this reagent is typically dissolved in aprotic solvents (e.g., DCM, THF) that rapidly permeate standard single-layer nitrile, heavy-duty or double-gloving is mandatory ([1]). |
| Body | Chemical-resistant lab coat or apron | Prevents dermal exposure to corrosive dust during weighing and shields against reactive organic solutions ([1]). |
| Respiratory | Certified Chemical Fume Hood | Must be handled with the sash lowered. Vents the highly toxic and corrosive HCl and SO₂ gases produced during ambient hydrolysis or thermal decomposition ([1]). |
Section 3: Operational Workflow & Handling Protocol
To preserve the reagent's synthetic utility and prevent hazardous off-gassing, the operational workflow must strictly exclude moisture.
Step-by-Step Handling Methodology:
-
Atmospheric Control : Purge the reaction vessel, syringes, and all associated glassware with an inert gas (Nitrogen or Argon) prior to use. Ensure all glassware is oven-dried ([3]).
-
Rapid Transfer : Weigh the solid reagent rapidly. If a glovebox is unavailable, perform the weighing inside a functioning fume hood, minimizing the time the reagent bottle is open to ambient air to prevent atmospheric hydrolysis ([1]).
-
Solvent Preparation : Dissolve the reagent only in rigorously anhydrous, aprotic solvents. The introduction of wet solvents will immediately degrade the reagent and pressurize the vessel with HCl gas.
-
Thermal Regulation : Maintain the reaction vessel at or below room temperature (typically 0 °C to 20 °C) during the addition of nucleophiles to control the exothermic nature of the sulfonylation reaction ([3]).
Operational workflow for the moisture-free handling of reactive sulfonyl chlorides.
Section 4: Quenching and Disposal Plan
The most dangerous phase of working with Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is the post-reaction quench. Unreacted sulfonyl chloride must be deliberately destroyed before standard aqueous workup or disposal ([4],[1]).
Step-by-Step Quenching Methodology:
-
Preparation of the Quench Bath : Prepare a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Place the receiving flask in an ice bath and stir vigorously to cool the solution to 0–5 °C ([4]).
-
Controlled Addition : Slowly, in a dropwise manner, transfer the organic reaction mixture containing the excess sulfonyl chloride into the cold NaHCO₃ solution ([4]).
-
Causality: The hydrolysis of the sulfonyl chloride is highly exothermic and generates HCl. The HCl immediately reacts with NaHCO₃ to produce CO₂ gas. If added too quickly or without cooling, the rapid gas expansion and heat generation will cause the mixture to violently foam and overflow ([4]).
-
-
Maturation : Continue stirring the biphasic mixture in the ice bath for at least 30 minutes after the addition is complete. This ensures total consumption of the reactive chloride ([4]).
-
pH Verification : Check the aqueous layer with pH paper. It must be neutral or slightly basic (pH 7–8). If it is acidic, add more NaHCO₃ ([4]).
-
Phase Separation & Disposal : Transfer to a separatory funnel. The aqueous layer, which now contains the neutralized sulfonic acid salt, must be collected and disposed of as hazardous aqueous waste in accordance with institutional regulations ([4]).
Chemical quenching pathway and neutralization of unreacted sulfonyl chloride.
Section 5: Emergency Response Protocols
Even with rigorous protocols, accidental exposure or spills demand immediate, calculated action.
-
Small Spills : Evacuate non-essential personnel. Do not use water or combustible materials (like paper towels) directly on the spill. Cover the solid with a dry, inert absorbent material such as sand, dry lime, or soda ash ([1]). Sweep up using non-sparking tools and deposit into a sealed hazardous waste container.
-
Accidental Water Exposure : If water is accidentally introduced to the neat reagent, a violent exothermic reaction will occur. Lower the fume hood sash immediately, step back, and allow the reaction to subside before attempting cleanup ([1]).
-
Dermal/Ocular Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or eyewash station. Remove contaminated clothing immediately and seek emergency medical attention ([2]).
References
-
Title: Working with Hazardous Chemicals. Source: Organic Syntheses. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
